Biliverdin dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H36Cl2N4O6 |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13?,27-14-,28-15-;; |
InChI Key |
GNLHFBAZSKVVCQ-BIGIZBJWSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Biliverdin Dihydrochloride as an In Vitro Antioxidant Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) dihydrochloride, a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant interest beyond its role as a metabolic intermediate. While historically overshadowed by its potent antioxidant successor, bilirubin (B190676), biliverdin itself possesses notable antioxidant and cytoprotective properties.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of biliverdin dihydrochloride, detailing its mechanism of action, presenting available quantitative data, and outlining key experimental protocols for its evaluation.
Biliverdin is the green pigment responsible for the coloration seen in bruises and is an intermediate in the breakdown of heme from hemoglobin.[1] The enzyme heme oxygenase (HO-1) catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide.[1] Subsequently, biliverdin is rapidly reduced to bilirubin by the enzyme biliverdin reductase (BVR).[1] While the antioxidant prowess of bilirubin is well-established, biliverdin's own capacity to mitigate oxidative stress, particularly through the activation of endogenous antioxidant pathways, positions it as a promising therapeutic agent.[2]
Quantitative Analysis of Antioxidant Activity
The available quantitative and semi-quantitative data are summarized below.
| Antioxidant Assay | Biliverdin/Derivative | Bilirubin/Derivative | Key Findings | Reference(s) |
| Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ (for BVDE*) | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ (for BRDE**) | The rate constant for hydrogen-atom transfer to peroxyl radicals for bilirubin dimethyl ester is more than double that of biliverdin dimethyl ester. | [3] |
| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein nitration. | [3] |
| Superoxide (B77818) Scavenging | Less Efficient | More Efficient | Bilirubin shows a greater capacity for scavenging superoxide radicals. In some systems, biliverdin may even promote superoxide production. | [3] |
| DPPH Radical Scavenging | Exhibits activity | Exhibits concentration-dependent activity | Both compounds demonstrate scavenging capabilities, but direct comparative IC50 values are not available. | [3] |
*BVDE: Biliverdin Dimethyl Ester **BRDE: Bilirubin Dimethyl Ester
Mechanism of Action: Nrf2/ARE Pathway Activation
A primary mechanism through which biliverdin exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2] This pathway is a master regulator of cellular redox homeostasis. In vitro studies in human umbilical vein endothelial cells (HUVEC) have demonstrated that biliverdin treatment can suppress the intracellular generation of reactive oxygen species (ROS) induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2]
This protective effect is achieved through the PI3K/Akt-mediated activation of the Nrf2/HO-1 signaling pathway.[2] Activation of PI3K/Akt leads to the phosphorylation and nuclear translocation of Nrf2. Inside the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), upregulating their expression and bolstering the cell's endogenous antioxidant defenses.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. PI3K/Akt pathway mediates Nrf2/ARE activation in human L02 hepatocytes exposed to low-concentration HBCDs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Biliverdin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) dihydrochloride (B599025), a stable, water-soluble form of the heme catabolite biliverdin, has emerged as a potent endogenous molecule with significant anti-inflammatory properties. Historically viewed as a mere metabolic intermediate in the degradation of heme to bilirubin (B190676), recent investigations have illuminated its active role in modulating key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of biliverdin dihydrochloride, detailed experimental protocols for its investigation, and a summary of available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The heme oxygenase (HO) system, particularly the inducible isoform HO-1, is a critical cytoprotective mechanism that plays a significant role in the resolution of inflammation. The breakdown of heme by HO-1 generates three key products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin. Biliverdin is subsequently converted to bilirubin by the enzyme biliverdin reductase (BVR). Both biliverdin and its metabolite, bilirubin, possess potent antioxidant and anti-inflammatory properties.[1][2] This guide focuses on the direct anti-inflammatory effects of this compound.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. These intricate mechanisms collectively lead to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[3][4] This inhibition is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4]
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[5][6] Biliverdin can modulate TLR4 signaling, leading to a dampened inflammatory response.[7][8][9] This is, in part, mediated by the nuclear translocation of biliverdin reductase (BVR), which can bind to the promoter region of the TLR4 gene and inhibit its transcription.[8][9]
Activation of the PI3K/Akt Signaling Pathway and IL-10 Production
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[10] Emerging evidence indicates that this pathway also plays a significant role in modulating the inflammatory response. Biliverdin has been shown to activate the PI3K/Akt pathway.[11][12] This activation is initiated by the interaction of biliverdin with cell surface BVR, which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates and activates Akt. A key downstream consequence of Akt activation by biliverdin is the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][13] IL-10 plays a critical role in suppressing inflammatory responses and maintaining immune homeostasis.
Quantitative Data
While the qualitative anti-inflammatory effects of biliverdin are well-documented, specific quantitative data, such as IC50 values for the inhibition of pro-inflammatory cytokines, are not extensively available in the current literature.[5] The available data primarily focuses on cytotoxicity in cancer cell lines and effective concentrations used in in vivo studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 247.4 µM (24 hours) | [13] |
| IC50 (Cytotoxicity) | MDA-MB-468 (Breast Cancer) | 168.9 µM (24 hours) | [13] |
| Effective Concentration (in vivo) | Rat model of endotoxin-induced acute lung injury | 35 mg/kg (intraperitoneal) | [14] |
| Effective Concentration (in vivo) | Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | [15] |
| Effective Concentration (in vivo) | Swine model of liver ischemia-reperfusion injury | 50 µmol/kg (intravenous) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Measurement of IL-10 Production in Macrophages
This protocol details the measurement of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
24-well culture plates
-
This compound stock solution (e.g., 25 mM in DMSO)
-
LPS from E. coli
-
ELISA kit for mouse IL-10
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Prepare working concentrations of this compound (e.g., 10, 25, 50 µM) in complete culture medium. Remove the existing medium from the cells and add 500 µL of the biliverdin-containing medium or a vehicle control (medium with the same concentration of DMSO). Incubate for 2 hours.[13]
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[13] Include the following controls: untreated cells, cells treated with biliverdin alone, and cells treated with LPS alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[13]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
IL-10 Measurement: Quantify the concentration of IL-10 in the supernatants using a commercially available mouse IL-10 ELISA kit, following the manufacturer's instructions.[17][18][19]
-
-
Data Analysis: Compare the levels of IL-10 in the different treatment groups. An increase in IL-10 production in the presence of biliverdin and LPS, compared to LPS alone, indicates an anti-inflammatory effect.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
Coverslips in a 24-well plate
-
Complete culture medium
-
This compound stock solution
-
LPS from E. coli
-
4% Paraformaldehyde
-
0.1% Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.[2]
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.[2]
-
-
Data Analysis: A decrease in the nuclear fluorescence of the p65 subunit in cells pre-treated with this compound compared to cells treated with LPS alone indicates inhibition of NF-κB translocation.
In Vivo Model of Endotoxin-Induced Acute Lung Injury
This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a rat model of LPS-induced acute lung injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
This compound
-
LPS from E. coli
-
Sterile saline
-
-
Procedure:
-
Animal Groups: Divide rats into experimental groups: a sham control group, an LPS-treated group, and a biliverdin + LPS-treated group.
-
Administration: Administer this compound (e.g., 35 mg/kg) intraperitoneally at a specified time before LPS challenge. The control group receives an equivalent volume of the vehicle.[14]
-
Induction of Injury: Induce acute lung injury by administering a lethal or sub-lethal dose of LPS intravenously or intraperitoneally.
-
Assessments:
-
Survival: Monitor and record survival rates over a specified period.
-
Lung Permeability: Assess lung vascular permeability by measuring the leakage of Evans blue dye or protein concentration in bronchoalveolar lavage (BAL) fluid.
-
Inflammatory Cell Infiltration: Quantify the number of neutrophils and other inflammatory cells in BAL fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in serum and BAL fluid using ELISA.
-
Histopathology: Perform histological analysis of lung tissue to assess the degree of inflammation and tissue damage.
-
-
-
Data Analysis: Compare the measured parameters between the different experimental groups. A reduction in lung injury markers, inflammatory cell infiltration, and pro-inflammatory cytokine levels, along with improved survival in the biliverdin-treated group, would demonstrate its protective effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound signaling pathways in inflammation.
Caption: General experimental workflow for studying biliverdin's effects.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, including the inhibition of NF-κB and TLR4 signaling, and the activation of the pro-survival PI3K/Akt pathway, leading to the production of the anti-inflammatory cytokine IL-10. While further research is needed to fully elucidate its quantitative inhibitory profile against various inflammatory mediators, the existing evidence strongly supports its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the promising anti-inflammatory effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 12. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. medixbiochemica.com [medixbiochemica.com]
- 19. medixbiochemica.com [medixbiochemica.com]
The Therapeutic Potential of Biliverdin Dihydrochloride: A Technical Guide for Researchers
An in-depth exploration of the pre-clinical evidence, mechanisms of action, and experimental protocols for utilizing biliverdin (B22007) dihydrochloride (B599025) in various disease models.
Introduction
Biliverdin dihydrochloride, a stable, water-soluble form of the heme catabolite biliverdin, has emerged as a promising therapeutic agent with potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Historically viewed as a mere intermediate in the degradation of heme to bilirubin (B190676), a growing body of preclinical evidence now supports its significant cytoprotective effects across a spectrum of disease models.[1][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative data from key preclinical studies, and detailed experimental protocols to aid researchers in their investigations.
Core Mechanisms of Action
The protective effects of biliverdin are multifaceted, stemming from both its intrinsic properties and its rapid conversion to the potent antioxidant, bilirubin, by the ubiquitous enzyme biliverdin reductase (BVR).[1][5] This conversion is central to a powerful antioxidant cycle.[5][6][7]
-
Antioxidant Effects: Biliverdin directly scavenges reactive oxygen species (ROS).[1][8] More significantly, it participates in a catalytic cycle where its reduction product, bilirubin, neutralizes ROS and is oxidized back to biliverdin, which is then recycled by BVR, amplifying the antioxidant capacity.[5][6][7] This cycle is highly efficient, with studies showing that 10 nM of bilirubin can protect cultured cells from a 10,000-fold molar excess of hydrogen peroxide.[6]
-
Anti-inflammatory Effects: Biliverdin exerts robust anti-inflammatory effects by modulating key signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a primary transcription factor for pro-inflammatory genes.[1][5] Furthermore, biliverdin has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a critical component of the innate immune response.[1][9] This is partly mediated by the nuclear translocation of BVR, which then suppresses TLR4 promoter activity.[1][10] Consequently, biliverdin administration leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the anti-inflammatory cytokine IL-10.[1][11]
-
Anti-apoptotic Effects: Biliverdin promotes cell survival by inhibiting apoptosis. It can down-regulate the expression of pro-apoptotic proteins like cytochrome C and caspase-3.[1] Additionally, the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway by biliverdin contributes to its pro-survival and anti-apoptotic functions.[1][12]
Signaling Pathways
The therapeutic effects of biliverdin are underpinned by its modulation of several critical intracellular signaling pathways.
Caption: Heme degradation pathway and the biliverdin-bilirubin antioxidant cycle.
Caption: Inhibition of TLR4 and NF-κB signaling by biliverdin.
Caption: Activation of the PI3K/Akt pro-survival pathway by biliverdin.
Quantitative Data from Preclinical Disease Models
The therapeutic efficacy of this compound has been demonstrated across a range of preclinical disease models. The following tables summarize key quantitative findings.
Table 1: Ischemia-Reperfusion Injury Models
| Animal Model | Organ | This compound Dose | Key Outcomes | Reference(s) |
| Swine | Liver | 50 µmol/kg (intravenous bolus) | Suppressed IRI-induced liver dysfunction (improved urea (B33335) and ammonia (B1221849) clearance), reduced neutrophil infiltration, and decreased hepatocyte cell death. | [5][13] |
| Rat | Liver | 10 or 50 µmol (in blood perfusate) | Improved portal venous blood flow, increased bile production, and decreased hepatocellular damage. | [5][14] |
| Rat | Brain | 35 mg/kg (intraperitoneal injection) | Reduced cerebral infarction volume and decreased apoptosis in the ischemic cortex. | [5][15] |
| Rat | Liver (Orthotopic Transplant) | Not specified | Extended animal survival from 50% (control) to 90-100%. | [14] |
Table 2: Inflammation and Sepsis Models
| Animal Model | Disease Model | This compound Dose | Key Outcomes | Reference(s) |
| Mouse | Endotoxemia (LPS-induced) | Not specified | Reduced infiltrating cells and pro-inflammatory cytokine expression. | [12][16] |
| Mouse | Polymicrobial Sepsis | Not specified | Protected against sepsis by modulating inflammatory mediators. | [17] |
Table 3: Organ Transplantation Models
| Animal Model | Organ | This compound Dose | Key Outcomes | Reference(s) |
| Mouse | Cardiac Allograft | 50 µmol/kg (i.p.) once, twice, or three times daily | Induced donor-specific tolerance to cardiac allografts. | [4] |
| Rat | Islet Allograft | Not specified | Enhanced survival of islets after transplantation. | [18] |
Table 4: Metabolic Disease Models
| Animal Model | Disease Model | This compound Dose | Key Outcomes | Reference(s) |
| db/db mice | Diabetic Nephropathy | Oral administration | Partially prevented the worsening of hyperglycemia and glucose intolerance; protected against the progression of mesangial expansion. | [19][20] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Ischemia-Reperfusion Injury (IRI) Model - Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Normal saline
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain body temperature at 37°C.
-
Induction of Ischemia: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Biliverdin Administration: Administer biliverdin (35 mg/kg in 2 mL of normal saline) via intraperitoneal injection at specified time points: 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.[5] The control group receives an equivalent volume of normal saline.
-
Neurological Assessment: Perform neurological deficit scoring at various time points post-reperfusion.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. Quantify the infarct volume.
-
Molecular Analysis: Collect ischemic cerebral cortex tissue to measure mRNA and protein expression of pro-inflammatory factors (e.g., TNF-α, IL-6, IL-1β) and apoptotic markers.[1]
Caption: Experimental workflow for the rat MCAO ischemia-reperfusion model.
Protocol 2: Ex Vivo Liver Perfusion IRI Model
Objective: To assess the protective effects of this compound on liver function following ischemia-reperfusion.
Materials:
-
Male Sprague-Dawley rat livers
-
This compound
-
Krebs-Henseleit bicarbonate buffer
-
Bovine red blood cells
-
Perfusion circuit
-
Assay kits for liver function tests (e.g., ALT, AST)
Procedure:
-
Liver Harvest: Harvest livers from male Sprague-Dawley rats.
-
Perfusate Preparation: Prepare the perfusate (e.g., Krebs-Henseleit buffer with bovine red blood cells). For the treatment group, dissolve biliverdin hydrochloride in the perfusate to final concentrations of 10 µmol or 50 µmol.[5] The control group will receive perfusate without biliverdin.
-
Perfusion: Perfuse the livers with the prepared perfusate for a specified duration (e.g., 2 hours).
-
Functional Assessment: Monitor and measure parameters of liver function throughout the perfusion, such as portal venous blood flow and bile production.
-
Biochemical Analysis: Collect perfusate samples at various time points to measure levels of liver enzymes (e.g., ALT, AST) as markers of hepatocellular damage.
-
Histological Analysis: At the end of the experiment, fix and process liver tissue for histological examination to assess the degree of IRI.
Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of this compound on the inflammatory response in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Assay kits for cytokine measurement (e.g., ELISA for TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[8]
-
Pre-treatment: Prepare working concentrations of biliverdin hydrochloride (e.g., 10, 25, 50 µM) in complete culture medium.[8] Replace the old medium with the biliverdin-containing medium or vehicle control and incubate for 2 hours.[8]
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other appropriate methods.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity of the treatments.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in a wide array of preclinical disease models, primarily through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] Its ability to modulate key signaling pathways, including NF-κB, TLR4, and PI3K/Akt, highlights the multifaceted nature of its cytoprotective effects.[1]
While the preclinical data are compelling, further research is necessary to translate these findings to the clinical setting. Key areas for future investigation include:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion of exogenously administered biliverdin are needed.
-
Optimization of Delivery: Developing novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of biliverdin.
-
Clinical Trials: Rigorous, well-designed clinical trials are essential to establish the safety and efficacy of this compound in human diseases.
-
Combination Therapies: Investigating the synergistic effects of biliverdin with other therapeutic agents could lead to more effective treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 18. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of Bilirubin in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases [frontiersin.org]
- 20. The Role of Bilirubin in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Biliverdin Dihydrochloride and Bilirubin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Long considered mere byproducts of heme catabolism, biliverdin (B22007) and its metabolite, bilirubin (B190676), are now recognized as potent endogenous molecules with significant cytoprotective roles.[1] Their antioxidant properties are of particular interest in the context of diseases associated with oxidative stress. This technical guide provides a comparative analysis of the antioxidant capacities of biliverdin dihydrochloride (B599025), a stable, water-soluble form of biliverdin often used in research, and bilirubin.[2] While both molecules exhibit antioxidant effects, a body of evidence suggests that bilirubin is the more powerful antioxidant, an effect amplified by a catalytic redox cycle.[1][3] This document will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways that define their antioxidant activities.
Quantitative Comparison of Antioxidant Activity
The direct antioxidant capacities of biliverdin and bilirubin have been evaluated using various assays. While direct comparative studies across multiple standardized assays are not always available in the literature, data from different experimental systems consistently point towards bilirubin's superior antioxidant performance. The following table summarizes key quantitative parameters from studies evaluating the antioxidant activities of biliverdin and bilirubin derivatives.
| Antioxidant Assay | Parameter | Biliverdin Derivative (BVDE*) | Bilirubin Derivative (BRDE**) | Key Findings | Reference |
| Peroxyl Radical Scavenging | Rate Constant (k inh) | 10.2 x 10⁴ M⁻¹s⁻¹ | 22.5 x 10⁴ M⁻¹s⁻¹ | The rate constant for hydrogen-atom transfer to peroxyl radicals for the bilirubin derivative is more than double that of the biliverdin derivative.[3] | [3] |
| Stoichiometric Factor (n)*** | 2.7 | 2.0 | The biliverdin derivative can trap a slightly higher number of peroxyl radicals per molecule.[3] | [3] | |
| Peroxynitrite Scavenging | Relative Potency | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein tyrosine nitration.[3] | [3] |
| Superoxide (B77818) Scavenging | Relative Efficiency | Less Efficient | More Efficient | Bilirubin demonstrates a greater capacity for scavenging superoxide radicals.[3] | [3] |
| DPPH Radical Scavenging | IC50 | Exhibits activity | Exhibits concentration-dependent activity | Direct comparative IC50 values are not readily available in the literature, but both compounds show DPPH radical scavenging capabilities.[3] | [3] |
| ABTS Radical Scavenging | IC50 | Did not produce 50% scavenging**** | Did not produce 50% scavenging**** | In some studies, bulk bilirubin did not achieve 50% scavenging, though bilirubin nanoparticles showed significant activity.[1] | [1] |
*BVDE: Biliverdin Dimethyl Ester **BRDE: Bilirubin Dimethyl Ester ***The stoichiometric factor (n) represents the number of free radicals trapped by a single antioxidant molecule.[1] ***In the specific study cited, 50% scavenging was not achieved under the tested conditions for the bulk forms.[1]
The Bilirubin-Biliverdin Redox Cycle: An Amplification of Antioxidant Capacity
A critical aspect of bilirubin's potent antioxidant action is the bilirubin-biliverdin redox cycle.[1] In this cycle, bilirubin neutralizes reactive oxygen species (ROS) and is oxidized to biliverdin. The enzyme biliverdin reductase (BVR) then rapidly reduces biliverdin back to bilirubin, consuming NADPH as a reducing agent.[4][5] This catalytic cycle allows for the regeneration of bilirubin, enabling low physiological concentrations to protect against a significantly larger oxidant load.[2][6]
Caption: The Bilirubin-Biliverdin Redox Cycle.
Signaling Pathways
The antioxidant effects of biliverdin and bilirubin are closely linked to cellular signaling pathways, most notably the Nrf2 pathway, a master regulator of the antioxidant response.[1] Biliverdin reductase (BVR) also plays a crucial role in these signaling cascades, extending its function beyond the simple reduction of biliverdin.[5]
Caption: Bilirubin's influence on the Nrf2 signaling pathway.
Experimental Protocols
Standardized assays are crucial for quantifying and comparing the antioxidant capacities of compounds like biliverdin dihydrochloride and bilirubin. Below are detailed methodologies for two commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1]
Methodology:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727) and kept in the dark.[1]
-
Preparation of test samples: Stock solutions of this compound and bilirubin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with methanol.[1]
-
Reaction: A specific volume of the test sample dilutions is added to the wells of a microplate. The DPPH solution is then added to each well and mixed. A blank containing only the solvent and DPPH solution is also prepared.[1]
-
Incubation: The plate is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[1]
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The antioxidant capacity is often expressed as Trolox equivalents.[1]
Methodology:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The stock ABTS•+ solution is diluted with PBS or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[1]
-
Preparation of Trolox standards and test samples: A series of standard solutions of Trolox are prepared. This compound and bilirubin are dissolved in a suitable solvent and a series of dilutions are prepared.[1]
-
Reaction: A small volume of the Trolox standards or test samples is added to a microplate well, followed by the diluted ABTS•+ solution.[1]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).[1]
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: A standard curve is created by plotting the percentage inhibition of absorbance against the concentration of Trolox. The Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample is calculated from this curve.[1]
Caption: General workflow for comparative antioxidant assays.
Conclusion
The available evidence strongly supports the role of bilirubin as a potent, physiologically relevant antioxidant.[1] Its efficacy is significantly amplified by the bilirubin-biliverdin redox cycle. While biliverdin also possesses antioxidant capabilities, studies consistently indicate that bilirubin is the more powerful of the two in scavenging a variety of reactive oxygen species.[1][3] The lipophilic nature of bilirubin makes it particularly effective in protecting against lipid peroxidation within cellular membranes.[1] For researchers and drug development professionals, understanding the nuances of their respective antioxidant strengths and the enzymatic cycle that enhances bilirubin's activity is crucial for designing therapeutic strategies that target oxidative stress. Further direct comparative studies using a broad range of standardized assays will provide a more definitive quantification of their relative antioxidant potencies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
Biliverdin Dihydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of biliverdin (B22007) dihydrochloride (B599025) in dimethyl sulfoxide (B87167) (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on handling, storage, and analysis of this important bile pigment.
Executive Summary
Biliverdin, a key intermediate in the catabolism of heme, is gaining significant attention for its antioxidant, anti-inflammatory, and cytoprotective properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of biliverdin solutions. DMSO is a common solvent for biliverdin dihydrochloride due to its high solubilizing capacity. However, the stability of these solutions is paramount for experimental success. This guide outlines the solubility limits, optimal storage conditions, and analytical methods to ensure the integrity of this compound solutions in DMSO.
Solubility
This compound exhibits high solubility in organic solvents such as DMSO.[1][2] The solubility in DMSO is approximately 20 mg/mL.[1][2] It is important to note that hygroscopic DMSO can negatively impact the solubility of the product, and the use of newly opened DMSO is recommended. For aqueous solutions, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) |
Stability
The stability of this compound in DMSO is influenced by several factors, including temperature, light, and oxygen. The primary degradation pathways are oxidation and photodegradation, often indicated by a color change from green to brown.[3]
Storage Conditions
Proper storage is critical to maintain the integrity of this compound solutions in DMSO. For long-term storage, it is recommended to store aliquots in sealed containers, protected from light, at -80°C.
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Conditions | Reference(s) |
| -80°C | Up to 6 months | Sealed, away from moisture, protected from light | |
| -20°C | Up to 1 month | Sealed, away from moisture, protected from light, under inert gas | |
| 4°C | Several days | Protected from light and air | |
| Room Temperature | Not Recommended | - | [1] |
Note: To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with septum-lined caps
Procedure:
-
Purge the anhydrous DMSO with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[3]
-
In a low-light environment, accurately weigh the desired amount of this compound.
-
Transfer the solid to a sterile, amber glass vial.
-
Add the purged DMSO to the vial to achieve the desired concentration (e.g., 20 mg/mL).
-
Seal the vial and vortex or sonicate until the solid is completely dissolved. The solution should be a clear green.
-
For storage, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -80°C.[4]
Protocol for Monitoring Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in DMSO.
Materials:
-
This compound in DMSO solution
-
HPLC system with a UV/Vis or PDA detector
-
C18 reversed-phase HPLC column (e.g., µBondapak C18)[5]
-
HPLC-grade methanol (B129727) and water
Procedure:
-
Sample Preparation: Prepare a solution of this compound in DMSO at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient will need to be optimized for the specific column and system.
-
Detection: Monitor the elution profile at a wavelength corresponding to a major absorbance peak of biliverdin (e.g., ~376 nm or ~689 nm).[1]
-
-
Stability Assessment:
-
Inject a freshly prepared sample to obtain a baseline chromatogram.
-
Store the sample under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points, inject the stored sample and analyze the chromatogram.
-
Degradation is indicated by a decrease in the peak area of the parent biliverdin compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Heme Catabolism Pathway
The following diagram illustrates the conversion of heme to bilirubin, where biliverdin is a key intermediate. This pathway is catalyzed by heme oxygenase and biliverdin reductase.
Caption: Heme is converted to biliverdin, releasing CO and Fe²⁺, a reaction catalyzed by Heme Oxygenase.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO under various conditions.
Conclusion
The effective use of this compound in research and development necessitates a thorough understanding of its solubility and stability in DMSO. By adhering to the protocols for preparation and storage outlined in this guide, researchers can minimize degradation and ensure the reliability of their experimental results. The provided analytical methods offer a framework for verifying the integrity of biliverdin solutions. Further research into the specific kinetics and degradation products in DMSO would provide even greater insight into the behavior of this promising therapeutic and research agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glsciences.eu [glsciences.eu]
- 3. The Biological Effects of Bilirubin Photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the product of heme degradation catalyzed by the heme oxygenase system as biliverdin IX alpha by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytoprotective Effects of Biliverdin Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant interest in the fields of cytoprotection and therapeutic development. Historically viewed as a mere intermediate in the degradation of heme to bilirubin (B190676), recent research has illuminated its potent antioxidant, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying the cytoprotective effects of biliverdin dihydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The cytoprotective actions of biliverdin are multifaceted. It directly scavenges reactive oxygen species (ROS) and, perhaps more importantly, is the substrate for biliverdin reductase (BVR), which converts it to the powerful antioxidant bilirubin.[1][2] This enzymatic conversion is a key component of a potent antioxidant redox cycle.[3] Furthermore, biliverdin and its downstream products modulate critical signaling pathways, including the Keap1-Nrf2 and NF-κB pathways, to orchestrate a robust cellular defense against oxidative and inflammatory stress.[4] This guide will delve into these mechanisms, providing the necessary technical details for researchers to explore and harness the therapeutic potential of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the cytoprotective effects of this compound from various in vitro studies.
Table 1: Cytotoxicity and Viability Effects of Biliverdin
| Cell Line | Treatment/Condition | Concentration (µM) | Effect | Reference |
| MCF-7 (Breast Cancer) | Biliverdin (24h) | 247.4 | IC50 | [5] |
| MDA-MB-468 (Breast Cancer) | Biliverdin (24h) | 168.9 | IC50 | [5] |
| Mouse Lens Epithelial Cells | Biliverdin | >100 | Dramatically decreased cell viability | [6] |
| Rat Hepatocytes | Biliverdin | 20-100 | Markedly delayed necrosis | [7] |
| Human Erythrocytes | Biliverdin | Lower than Trolox and ascorbate | Inhibited 50% of cell lysis | [7] |
Table 2: Anti-inflammatory Effects of Biliverdin
| Cell/System | Stimulant | Biliverdin Concentration (µM) | Effect on Cytokine Expression | Reference |
| Whole Human Blood | LPS (3 µg/mL) | 50 | 50% decrease in IL-1β and IL-1Ra at 4h | [8] |
| Whole Human Blood | LPS (3 µg/mL) | 50 | Slight non-significant decrease in IL-6 | [8] |
| Whole Human Blood | LPS (3 µg/mL) | 50 | No significant effect on TNF-α and IL-10 | [8] |
Table 3: Antioxidant and Signaling Effects of Biliverdin
| Cell Line/System | Condition | Biliverdin Concentration | Outcome Measure | Effect | Reference |
| Mouse Lens Epithelial Cells | H₂O₂ (200 µM) | 20 | Apoptotic Rate | Decreased from 29.57% to 14.55% | [6] |
| HeLa Cells | H₂O₂ | 50 | Cell Viability | No significant effect on H₂O₂-mediated loss of viability | [9] |
| HeLa Cells | H₂O₂ | 50 | ROS Levels | Did not significantly affect H₂O₂-induced ROS increase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of biliverdin on cell viability and to determine its half-maximal inhibitory concentration (IC50).[5][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the culture medium and add 20 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the ability of biliverdin to reduce intracellular ROS levels.[11][12][13]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
ROS-inducing agent (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (10-25 µM in serum-free medium or PBS)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding/Preparation: Seed adherent cells in a 96-well plate or prepare a suspension of cells for flow cytometry.
-
Pre-treatment: Treat cells with this compound for a specified time (e.g., 1-2 hours).
-
ROS Induction: Induce oxidative stress by adding an ROS-inducing agent (e.g., H₂O₂).
-
DCFH-DA Staining: Wash the cells with PBS and incubate with DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells with PBS and measure fluorescence at an excitation of ~485 nm and emission of ~535 nm.
-
Flow Cytometer: Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., FITC channel).
-
-
Data Analysis: Compare the fluorescence intensity between treated and control groups to determine the effect of biliverdin on ROS levels.
Western Blotting for Nrf2 and HO-1
This protocol is used to determine the effect of biliverdin on the protein expression levels of Nrf2 and HO-1.[14][15]
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with biliverdin for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Heme Oxygenase-1 (HO-1) Activity Assay
This spectrophotometric assay measures the enzymatic activity of HO-1 by quantifying the formation of bilirubin.[16][17][18]
Materials:
-
Cell or tissue lysates (microsomal fraction)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Reaction mixture: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Lysates: Prepare the microsomal fraction from cells or tissues.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (containing HO-1) with the reaction mixture and rat liver cytosol.
-
Incubation: Incubate the reaction at 37°C for 1 hour in the dark.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Bilirubin Measurement: Measure the absorbance of the reaction mixture at 464 nm to determine the amount of bilirubin formed.
-
Data Analysis: Calculate HO-1 activity based on the amount of bilirubin produced per unit of time and protein.
Biliverdin Reductase (BVR) Activity Assay
This assay measures the activity of BVR by monitoring the conversion of biliverdin to bilirubin.[19][20][21]
Materials:
-
Cell or tissue lysates
-
This compound solution (10 µM)
-
NADPH solution (100 µM)
-
Tris-HCl buffer (50 mM, pH 8.7)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine the cell lysate with Tris-HCl buffer and biliverdin solution.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 670 nm (biliverdin) or the increase in absorbance at 453 nm (bilirubin) over time at 37°C.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve to determine BVR activity.
Signaling Pathways and Visualizations
The cytoprotective effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Caption: Heme catabolism and the biliverdin-bilirubin antioxidant redox cycle.
Caption: Biliverdin-mediated modulation of the Keap1-Nrf2 signaling pathway.
Caption: General experimental workflow for investigating the cytoprotective effects of biliverdin.
Conclusion
This compound demonstrates significant cytoprotective effects through a combination of direct antioxidant action and the modulation of key cellular signaling pathways. Its ability to participate in the biliverdin-bilirubin redox cycle and to influence the Nrf2 and NF-κB pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and capitalize on the multifaceted protective properties of this promising molecule. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.
References
- 1. bioquochem.com [bioquochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biliverdin/Bilirubin Redox Pair Protects Lens Epithelial Cells against Oxidative Stress in Age-Related Cataract by Regulating NF-κB/iNOS and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytoprotective effects of bilirubin and biliverdin on rat hepatocytes and human erythrocytes and the impact of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. re-place.be [re-place.be]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 16. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Biliverdin Dihydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a water-soluble salt of the green bile pigment biliverdin, is a crucial intermediate in the heme catabolic pathway.[1] It is formed from the oxidation of heme by heme oxygenase and is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase.[2][3] Beyond its role as a metabolic intermediate, biliverdin itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, making it a molecule of great interest in biomedical research and drug development.[2][3] Accurate and reproducible experimental results rely on the correct preparation and storage of biliverdin dihydrochloride stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sensitive to light and oxidation.[4][5] Proper handling and storage are critical to maintain its integrity. A color change from green to brown is an indicator of oxidation.[4][6]
Table 1: Solubility and Storage of this compound
| Property | Value | References |
| Appearance | Crystalline solid | [7][8] |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [7] |
| Molecular Weight | 619.1 g/mol | [7] |
| Solubility | ||
| DMSO | ~20 mg/mL | [4][5][7] |
| DMF | ~20 mg/mL | [4][5][7] |
| Basic Aqueous Solutions (pH > 9) | Soluble | [9][10] |
| Methanol or Ethanol (slightly basic) | Soluble | [10] |
| Aqueous Buffers (neutral pH) | Sparingly soluble | [4][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Storage of Solid | -20°C, protected from light | [7][9] |
| Storage of Stock Solution (in DMSO) | ||
| -20°C | Up to 1 month (under inert gas, protected from light) | [4][5][6][11] |
| -80°C | Up to 6 months (under inert gas, protected from light) | [4][5][6][8] |
| Storage of Aqueous Solution | Not recommended for more than one day | [6][7] |
Experimental Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Solvent: Before use, purge the anhydrous DMSO with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen, which can promote oxidation of the biliverdin.[4][7]
-
Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. In a controlled environment with minimized light exposure, accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of the purged DMSO to the weighed this compound to achieve a final concentration of 20 mg/mL. For example, to prepare 1 mL of a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of purged DMSO.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. The solution should be a clear, deep green color.[8]
-
Inert Gas Overlay: Before sealing the tube, flush the headspace with a gentle stream of inert gas to create an oxygen-free atmosphere.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[4][11] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[4][5][6][8]
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers at neutral pH.[4][7] To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice immediately before use.[7] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[7]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Involving Biliverdin
Biliverdin is a key component of the heme catabolism pathway, which has significant physiological implications.
Caption: Heme catabolism pathway showing the generation of biliverdin.
Safety Precautions
This compound should be handled with care. It is advisable to review the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.
By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions for reliable and reproducible results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biliverdin hydrochloride ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Optimal Concentration of Biliverdin Dihydrochloride for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biliverdin (B22007) dihydrochloride (B599025) is a key intermediate in the heme catabolism pathway and a precursor to the potent antioxidant, bilirubin (B190676).[1][2] Beyond its role as a metabolic intermediate, biliverdin itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, making it a molecule of great interest in biomedical research.[3][4] The efficacy and potential cytotoxicity of biliverdin are highly dependent on its concentration, the cell type being studied, and the specific assay. Therefore, determining the optimal concentration range is critical for obtaining accurate and reproducible results in cell-based assays.
These application notes provide a summary of effective concentrations used in various assays, detailed protocols for solution preparation and key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Recommended Concentrations
The optimal concentration of biliverdin dihydrochloride varies significantly. For initial experiments, a broad dose-response curve (e.g., 1 µM to 100 µM) is recommended to identify the ideal range for a specific cell line and experimental endpoint.[5] Below is a summary of concentrations reported in the literature for various cell-based assays.
| Cell Line | Assay Type | Concentration Range / IC₅₀ | Key Findings / Reference |
| General Use | Initial Range-Finding | 1 µM - 100 µM | Recommended starting range for determining optimal concentration.[5] |
| MCF-7 | Cell Viability (MTT) | IC₅₀: 247.4 µM (24h) | Biliverdin inhibited cell viability in a dose-dependent manner.[5][6] |
| MDA-MB-468 | Cell Viability (MTT) | IC₅₀: 168.9 µM (24h) | Showed greater sensitivity to biliverdin compared to MCF-7 cells.[5][6] |
| MCT Cells | Biliverdin Reductase (BVR) Activity | 10 µM and 40 µM | Used to measure intracellular conversion to bilirubin.[5][7] |
| RAW 264.7 | Anti-inflammatory (LPS stimulation) | 10, 25, 50 µM | Pre-treatment with biliverdin to assess effects on cytokine production.[8] |
| HUVEC | Angiogenesis & Antioxidant | Not specified | Promoted angiogenesis and activated the Nrf2/HO-1 signaling pathway.[9] |
| HT22 Cells | Neuroprotection (OGD/R model) | Not specified (40 mg/kg in vivo) | Alleviated cerebral ischemia-reperfusion injury by activating Nrf2.[10] |
| Cultured Cells | IFP Imaging | 25 µM (overnight) | Used for imaging applications with infrared fluorescent proteins.[5] |
Key Signaling Pathways Involving Biliverdin
Biliverdin's biological effects are primarily mediated through the heme catabolism and Nrf2 antioxidant pathways.
Heme is broken down by Heme Oxygenase-1 (HO-1) into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] Biliverdin is then rapidly converted to the potent antioxidant bilirubin by the enzyme Biliverdin Reductase (BVR).[11][12] This pathway is a critical cellular defense mechanism against oxidative stress.
References
- 1. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Complement Activation by Heme Oxygenase-1 (HO-1) in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a key intermediate in the catabolism of heme, is increasingly recognized for its intrinsic biological activities, including potent antioxidant and anti-inflammatory properties.[1][2] As a precursor to the powerful antioxidant bilirubin (B190676), biliverdin itself can directly scavenge reactive oxygen species (ROS).[1] The interplay between biliverdin and bilirubin forms a catalytic redox cycle, amplifying their collective antioxidant capacity.[3] This document provides detailed application notes and protocols for assessing the antioxidant capacity of biliverdin dihydrochloride (B599025) using two widely accepted methods: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Biliverdin dihydrochloride is a water-soluble form of biliverdin, making it suitable for use in various in vitro assays.[4] However, careful consideration of its solubility and stability is crucial for obtaining accurate and reproducible results.
Physicochemical Properties and Solubility of this compound
Proper handling and preparation of this compound are essential for reliable experimental outcomes. It is sensitive to light and oxygen, and degradation can be visually indicated by a color change from green to brown.[5]
| Property | Value |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl |
| Molecular Weight | 619.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like DMSO and DMF (~20 mg/mL).[6][7] Sparingly soluble in aqueous buffers at neutral pH. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[6] |
| Storage | Store at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4] |
Quantitative Antioxidant Capacity Data
Direct quantitative data for this compound in ORAC and ABTS assays are not extensively reported in the literature, as its antioxidant role is often considered in the context of its conversion to bilirubin. However, comparative data for related compounds provide valuable insights.
| Compound/Derivative | Assay | Result | Reference |
| Phycocyanobilin | Oxygen Radical Absorbance Capacity (ORAC) | 22.18 µmol of Trolox equivalents/µmol of compound | |
| Biliverdin Dimethyl Ester (BVDE) | Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ | [3] |
| Bilirubin Dimethyl Ester (BRDE) | Peroxyl Radical Scavenging | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ | [3] |
| Biliverdin | ABTS Radical Scavenging (IC50) | Did not produce 50% scavenging | [3] |
| Bilirubin | ABTS Radical Scavenging (IC50) | Did not produce 50% scavenging | [3] |
Note: The data for biliverdin and bilirubin dimethyl esters highlight the greater peroxyl radical scavenging ability of the bilirubin form. The inability to achieve 50% scavenging in the ABTS assay under the tested conditions suggests that their reactivity with the ABTS radical cation may be limited compared to other antioxidants.
Signaling Pathway: The Heme Oxygenase System and Bilirubin-Biliverdin Redox Cycling
The antioxidant effect of biliverdin is intrinsically linked to the heme oxygenase (HO) pathway and the subsequent redox cycling with bilirubin. Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR). Bilirubin, a potent antioxidant, can be oxidized back to biliverdin while neutralizing ROS, thus completing a cycle that amplifies the antioxidant capacity.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution suitable for use in antioxidant capacity assays.
Materials:
-
Biliverdin hydrochloride powder
-
Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Allow the vial of solid biliverdin hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, weigh the desired amount of biliverdin hydrochloride.
-
In a fume hood, dissolve the weighed powder in anhydrous DMSO to a final concentration of 10-25 mM. For example, to prepare 1 mL of a 25 mM stock solution, dissolve 15.48 mg of biliverdin hydrochloride (MW: 619.1 g/mol ) in 1 mL of DMSO.[4]
-
Vortex briefly until the powder is completely dissolved. The solution will be a deep green color.
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
The ORAC assay measures the ability of an antioxidant to inhibit the decay of a fluorescent probe induced by a peroxyl radical generator.
Materials and Reagents:
-
This compound stock solution
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
75 mM Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer and store at 4°C, protected from light. Immediately before use, dilute the stock solution to the working concentration (e.g., 1:500 dilution).
-
Prepare a 75 mM AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.
-
Prepare a series of Trolox standards (e.g., 12.5 to 200 µM) in 75 mM phosphate buffer.
-
Prepare a series of this compound dilutions in 75 mM phosphate buffer from the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
-
Assay Execution:
-
To each well of the 96-well black microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of either the Trolox standards, this compound dilutions, or phosphate buffer (as a blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well using a multichannel pipette.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each well.
-
Calculate the net AUC for each standard and sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE) per µmol or mg of this compound.
-
Trolox Equivalent Antioxidant Capacity (TEAC) using ABTS Assay Protocol
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials and Reagents:
-
This compound stock solution
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Phosphate Buffered Saline (PBS), pH 7.4, or ethanol (B145695)
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
ABTS•+ Radical Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of Trolox standards in PBS or ethanol.
-
Prepare a series of this compound dilutions from the DMSO stock solution in the same solvent as the Trolox standards.
-
-
Assay Execution:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound, Trolox standards, or solvent (for blank) to the respective wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) value of the this compound sample is calculated from this curve and expressed as µM of Trolox equivalents.
-
Conclusion
While this compound is a precursor to the more extensively studied antioxidant bilirubin, it possesses its own antioxidant capabilities. The ORAC and ABTS assays are robust methods for quantifying this activity. The provided protocols, when coupled with careful sample preparation, will enable researchers to accurately assess the antioxidant potential of this compound, contributing to a deeper understanding of its therapeutic potential in conditions associated with oxidative stress.
References
Application Notes and Protocols for Intracellular ROS Measurement Using Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a green tetrapyrrolic bile pigment, is a key intermediate in the catabolism of heme.[1] This process, catalyzed by heme oxygenase (HO), breaks down heme into biliverdin, iron, and carbon monoxide.[1] Subsequently, biliverdin is reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] Beyond its role as a metabolic intermediate, biliverdin itself possesses significant biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of great interest in biomedical research.[1][2] Biliverdin can directly scavenge reactive oxygen species (ROS) and participates in a redox cycle where it is converted to bilirubin, a potent antioxidant, which can then be re-oxidized to biliverdin, amplifying its antioxidant capacity.[2][3] This document provides a detailed protocol for the measurement of intracellular ROS using biliverdin dihydrochloride (B599025), a stable salt form of biliverdin.[4]
Signaling Pathway
The antioxidant activity of biliverdin is intrinsically linked to the heme catabolism pathway and the subsequent redox cycling between biliverdin and bilirubin. This pathway plays a crucial role in the cellular defense against oxidative stress.
Figure 1: Heme Catabolism and Biliverdin/Bilirubin Redox Cycling for ROS Scavenging.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of biliverdin dihydrochloride.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of H₂O₂ Control |
| Untreated Control | 0 | 150 | 7.5% |
| H₂O₂ Control (100 µM) | 0 | 2000 | 100% |
| Biliverdin + H₂O₂ | 10 | 1200 | 60% |
| Biliverdin + H₂O₂ | 25 | 800 | 40% |
| Biliverdin + H₂O₂ | 50 | 500 | 25% |
| Biliverdin Alone | 50 | 160 | 8% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific ROS-inducing agent used.
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 24 | 247.4[2] |
| MDA-MB-468 (Breast Cancer) | 24 | 168.9[2] |
IC₅₀ is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration at which 50% of cell viability is inhibited.
Experimental Protocols
1. Preparation of this compound Stock Solution
A stock solution of this compound is prepared for use in cell culture experiments.[2]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 25 mM. For example, to make 1 mL of a 25 mM stock solution, dissolve 15.48 mg of this compound (MW: 619.12 g/mol ) in 1 mL of DMSO.[2]
-
Vortex briefly until the powder is completely dissolved. The solution will be a deep green color.[2]
-
Protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.[2]
-
Store the stock solution at -20°C or -80°C.[2] Note: Biliverdin is sensitive to light and oxidation. Handle the stock solution with minimal light exposure and prepare fresh dilutions for each experiment.[2]
-
2. Measurement of Intracellular ROS using DCFH-DA Assay
This protocol assesses the ability of this compound to reduce intracellular ROS levels in cells under oxidative stress.[2] The assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]
Figure 2: Experimental Workflow for Intracellular ROS Measurement using DCFH-DA.
-
Materials:
-
Cells of interest (e.g., endothelial cells, neurons)
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (25 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a suitable density and allow them to adhere overnight.[2]
-
Pre-treatment:
-
ROS Induction:
-
Staining with DCFH-DA:
-
Fluorescence Measurement:
-
-
Data Analysis:
-
Compare the fluorescence intensity, which is indicative of ROS levels, between the different treatment groups.[2]
-
The results can be expressed as a percentage of the control (cells treated with the ROS-inducing agent alone).
-
3. Cell Viability Assay (MTT Assay Example)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line and to establish the IC₅₀ value.[2]
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (25 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[2]
-
Viability Assessment:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activities of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxicity of Biliverdin Dihydrochloride using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a metabolic intermediate in the catabolism of heme, is gaining significant interest in biomedical research for its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1] It is enzymatically converted from heme by heme oxygenase (HO) and subsequently reduced to the antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] Understanding the cytotoxic potential of biliverdin dihydrochloride (B599025) is a critical step in evaluating its therapeutic window and safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3] This document provides a detailed protocol for determining the cytotoxicity of biliverdin dihydrochloride in cultured cells using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase. The resulting intracellular formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent, typically dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol. The amount of formazan produced is directly proportional to the number of living cells, and the absorbance of the solubilized formazan solution can be quantified using a spectrophotometer at a wavelength of approximately 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Protocol
This protocol outlines the steps for assessing the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)[6]
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Formazan solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Under sterile conditions, prepare a high-concentration stock solution (e.g., 10-25 mM) of this compound in anhydrous, sterile DMSO.[1][6]
-
Vortex until fully dissolved. The solution will be dark green.[6]
-
Aliquot the stock solution into single-use, light-blocking tubes to avoid repeated freeze-thaw cycles.[6]
-
Store aliquots at -20°C or -80°C, protected from light.[6]
-
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).[1] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range to test is from 1 µM to 500 µM.[1]
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).[6]
-
Untreated Control: Cells treated with complete culture medium only.
-
Blank Control: Wells containing medium and biliverdin dilutions but no cells, to account for the inherent color of biliverdin.[6]
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared biliverdin dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration.
-
Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [7]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using statistical software such as GraphPad Prism or by using the linear equation from the dose-response curve.[5][8]
-
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Reference |
| MCF-7 | 24 | 247.4 | [4][5][6] |
| MDA-MB-468 | 24 | 168.9 | [4][5][6] |
Table 2: Example Data from an MTT Assay with this compound on MCF-7 Cells (24-hour treatment).
| Biliverdin (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 10 | 1.21 ± 0.07 | 96.8 |
| 50 | 1.10 ± 0.06 | 88.0 |
| 100 | 0.95 ± 0.05 | 76.0 |
| 200 | 0.70 ± 0.04 | 56.0 |
| 400 | 0.35 ± 0.03 | 28.0 |
| 500 | 0.20 ± 0.02 | 16.0 |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for assessing biliverdin cytotoxicity.
Signaling Pathway Diagram:
Caption: Biliverdin's potential signaling pathways.
Troubleshooting and Considerations
-
Color Interference: The green color of biliverdin can interfere with the absorbance reading of the purple formazan.[6] It is crucial to include blank wells (medium + biliverdin, no cells) for background subtraction.
-
Solvent Toxicity: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] A vehicle control is essential.
-
Photosensitivity: Biliverdin is photosensitive. Protect solutions and cell cultures from light during preparation and incubation to prevent degradation.[6]
-
Cell Density: The optimal cell seeding density is critical for accurate results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the dose-response curve.
-
Incubation Times: Both the drug treatment time and the MTT incubation time should be optimized for the specific cell line and experimental conditions.[1]
By following this detailed protocol, researchers can reliably assess the cytotoxic effects of this compound and contribute to a better understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Inducing Heme Oxygenase-1 (HO-1) Expression in vitro using Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme Oxygenase-1 (HO-1) is a critical cytoprotective enzyme that is induced in response to oxidative stress and inflammation. It catalyzes the degradation of heme into carbon monoxide, free iron, and biliverdin (B22007).[1] Biliverdin is subsequently converted to the potent antioxidant, bilirubin, by biliverdin reductase.[1] The induction of HO-1 is a key therapeutic target for a variety of diseases characterized by cellular stress. Biliverdin, a product of the HO-1 reaction, can also modulate HO-1 expression, primarily through indirect mechanisms involving the activation of key signaling pathways.[1]
Biliverdin dihydrochloride (B599025) is a water-soluble form of biliverdin, making it suitable for use in in vitro experiments.[2] These application notes provide detailed protocols for utilizing biliverdin dihydrochloride to induce HO-1 expression in cell culture models, along with insights into the underlying signaling pathways.
Physicochemical Properties and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [2] |
| Molecular Weight | 619.12 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (~20 mg/mL), DMF (~20 mg/mL), and basic aqueous solutions (pH > 9). Sparingly soluble in aqueous buffers at neutral pH. | [2][3] |
| Storage | Store at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action: Indirect Induction of HO-1
This compound is understood to indirectly induce HO-1 expression primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by agents like biliverdin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, thereby initiating its transcription.[1] The PI3K/Akt signaling pathway has also been implicated in the activation of Nrf2 by biliverdin.[4]
Caption: Biliverdin-mediated induction of HO-1 via the PI3K/Akt/Nrf2 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10-25 mM.[2][5] For example, to prepare 1 mL of a 25 mM stock solution, dissolve 15.48 mg of this compound (MW: 619.12 g/mol ) in 1 mL of DMSO.[2]
-
Vortex briefly until the powder is completely dissolved. The solution will be a deep green color.[2]
-
Protect the stock solution from light by using an amber tube or wrapping the tube in aluminum foil.[2]
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution at -20°C or -80°C.[2]
Note: Biliverdin is sensitive to light and oxidation. Handle stock solutions with minimal light exposure and prepare fresh dilutions for each experiment.[2]
In vitro Induction of HO-1 Expression
This protocol provides a general guideline for treating cultured cells with this compound to induce HO-1 expression. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cultured cells of interest (e.g., macrophages, endothelial cells, epithelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10-25 mM in DMSO)
-
Multi-well cell culture plates
Experimental Workflow Diagram:
Caption: A typical experimental workflow for studying biliverdin-induced HO-1 expression.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. A common starting range is 10 µM to 50 µM.[2][5]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.1%).[3]
-
Treatment: Carefully remove the culture medium from the cells. Wash the cells once with sterile PBS. Add the prepared biliverdin working solutions or the vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and biliverdin concentration.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis of HO-1 expression (e.g., Western blotting for protein levels or qPCR for mRNA levels).
Analysis of HO-1 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.[6] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with a primary anti-HO-1 antibody overnight at 4°C.[1] Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and detect the signal using an appropriate imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HO-1 and a reference gene (e.g., β-actin, GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[8]
-
qPCR: Perform qPCR using primers specific for HO-1 and a reference gene.[9] The relative mRNA levels can be calculated using the ΔΔCt method, normalizing to the reference gene.[9]
Quantitative Data Summary
The optimal concentration of this compound and the resulting fold-induction of HO-1 are cell-type and experiment-dependent. The following table summarizes typical concentration ranges used in in vitro studies.
| Parameter | Concentration Range | Cell Type/System | Reference |
| Working Concentration for HO-1 Induction | 10 - 50 µM | General cell-based assays | [2][5] |
| Concentration for Antioxidant Effect | 0.5 - 100 nM | Ea.hy926 human endothelial cells | [1] |
| Cytotoxicity (IC50, 24h) | 247.4 µM | MCF-7 breast cancer cells | [5] |
| Cytotoxicity (IC50, 24h) | 168.9 µM | MDA-MB-468 breast cancer cells | [5] |
Troubleshooting and Optimization
-
Low HO-1 Induction:
-
Increase the concentration of this compound (a dose-response experiment is recommended).
-
Optimize the incubation time.
-
Ensure the biliverdin stock solution has been stored correctly and protected from light.
-
-
Cell Toxicity:
-
Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of biliverdin for your specific cell line.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
-
Assay Interference:
-
The green color of biliverdin may interfere with colorimetric or some fluorescence-based assays.[5] Include appropriate controls (e.g., medium with biliverdin but no cells) to account for background absorbance or fluorescence.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to study the induction and function of Heme Oxygenase-1 in various in vitro models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. mdpi.com [mdpi.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for Biliverdin Dihydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature shared among these debilitating conditions is oxidative stress and neuroinflammation. Biliverdin (B22007) dihydrochloride (B599025), a water-soluble salt of the heme catabolite biliverdin, has emerged as a promising tool for studying and potentially mitigating these detrimental processes. Through the action of biliverdin reductase (BVR), biliverdin is converted to bilirubin (B190676), a potent endogenous antioxidant.[1][2] The biliverdin/bilirubin cycle plays a crucial role in cellular defense against oxidative damage.[1][3] This document provides detailed application notes and experimental protocols for the use of biliverdin dihydrochloride in neurodegenerative disease research.
Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily centered on its antioxidant and anti-inflammatory properties.
Antioxidant Activity: Biliverdin itself can directly scavenge reactive oxygen species (ROS).[4] More significantly, it is the substrate for biliverdin reductase (BVR), which reduces it to bilirubin, a powerful lipophilic antioxidant.[5] This enzymatic conversion is part of a catalytic cycle where bilirubin is oxidized back to biliverdin upon neutralizing ROS, and BVR then promptly reduces it back to bilirubin, thus amplifying the antioxidant capacity.[1]
Anti-inflammatory Effects: Biliverdin has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[6][7] This is achieved, in part, by modulating key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[8]
Modulation of Signaling Pathways: Research has implicated the biliverdin/BVR system in the regulation of critical signaling cascades relevant to neurodegeneration:
-
Akt/GSK-3β Pathway: In the context of Alzheimer's disease, loss of BVR-A has been shown to impair the Akt-mediated inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), leading to tau hyperphosphorylation, a hallmark of the disease.[9]
-
Nrf2 Signaling: Biliverdin reductase A (BVR-A) can directly interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. This interaction enhances the transcription of neuroprotective genes.[10]
Key Signaling Pathways in Biliverdin-Mediated Neuroprotection
Data Presentation
In Vitro Neuroprotective Effects of this compound
| Cell Line | Stressor | Biliverdin Concentration | Outcome | Result | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 2, 3, 5, 10 µg/mL | Cell Viability | Significantly increased viability compared to OGD/R group. | [6] |
| Primary Hippocampal Neurons | OGD/R | 2, 3, 5, 10 µg/mL | Apoptosis | Significantly reduced apoptosis. | [6] |
| Primary Hippocampal Neurons | OGD/R | 2, 3, 5, 10 µg/mL | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly suppressed generation. | [6] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 25, 50 µM | Pro-inflammatory Cytokines | Dose-dependent decrease in IL-1β and IL-1Ra. | [11] |
| Human Whole Blood | Lipopolysaccharide (LPS) | 50 µM | Pro-inflammatory Cytokines (IL-1β, IL-6, IFN-γ, IL-8) | Significantly decreased gene expression. | [7] |
In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | Biliverdin Dosage | Administration Route | Outcome | Result | Reference |
| Rat | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 35 mg/kg | Intraperitoneal | Cerebral Infarct Volume | Significantly reduced. | [6] |
| Rat | MCAO/R | 35 mg/kg | Intraperitoneal | Apoptosis in Ischemic Cortex | Significantly decreased. | [6] |
| Rat | MCAO/R | 35 mg/kg | Intraperitoneal | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Downregulated expression. | [6] |
| Swine | Liver Ischemia-Reperfusion | 50 µmol/kg | Intravenous | Liver Dysfunction | Suppressed. | [8] |
Experimental Protocols
General Experimental Workflow for In Vitro Studies
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 25 mM. For example, to prepare 1 mL of a 25 mM stock solution, dissolve 15.48 mg of this compound (MW: 619.12 g/mol ) in 1 mL of DMSO.[4]
-
Vortex briefly until the powder is completely dissolved. The solution will appear dark green.[4]
-
Protect the stock solution from light by using an amber tube or wrapping the tube in aluminum foil.[4]
-
Aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: In Vitro Neuroprotection Assay in a Rotenone-Induced Parkinson's Disease Model
This protocol is adapted for the use of biliverdin based on established rotenone-induced neurotoxicity models in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (25 mM in DMSO)
-
Rotenone stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[4]
-
Pre-treatment: Prepare working concentrations of this compound (e.g., 10, 25, 50 µM) in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add the biliverdin-containing medium or vehicle control. Incubate for 2 hours.[2][4]
-
Neurotoxicity Induction: Add rotenone to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100 nM - 20 µM, this should be optimized for your specific cell line and conditions) and co-incubate for 24 hours.[1][2] Include the following controls: untreated cells, cells treated with biliverdin alone, and cells treated with rotenone alone.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Assessment of Intracellular ROS (DCFH-DA Assay)
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
96-well clear-bottom black plates
-
This compound stock solution
-
ROS-inducing agent (e.g., 100 µM H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.[4]
-
Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) in serum-free medium for 1-2 hours.[4]
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) and incubate for 30-60 minutes.[4]
-
Staining: Wash the cells once with warm HBSS and then add 100 µL of 10 µM DCFH-DA in HBSS to each well. Incubate for 30 minutes at 37°C, protected from light.[4]
-
Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the effect of biliverdin on ROS levels.
Protocol 4: In Vivo MCAO/R Model in Rats
Materials:
-
Male Sprague-Dawley rats (200-240 g)
-
Anesthetics (e.g., isoflurane)
-
Nylon monofilament suture
-
This compound
-
0.2 M NaOH and HCl for pH adjustment
-
Normal saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
MCAO Surgery: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.[6]
-
Biliverdin Administration: Prepare a 35 mg/kg solution of this compound by dissolving it in 0.2 M NaOH, adjusting the pH to 7.4 with HCl, and diluting in normal saline. Administer 2 mL of the solution via intraperitoneal injection at 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.[6][8] The control group receives an equivalent volume of normal saline.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-reperfusion using a standardized neurological scoring system.
-
Infarct Volume Assessment: At 48 hours post-reperfusion, euthanize the animals and harvest the brains. Slice the brains into coronal sections and stain with 2% TTC solution to visualize the infarct area (unstained tissue).[6] Quantify the infarct volume using image analysis software.
-
Biochemical and Histological Analysis: Brain tissue can be collected for further analysis, such as measuring inflammatory markers by ELISA or Western blot, and assessing apoptosis by TUNEL staining.[6]
Protocol 5: Western Blot for Phosphorylated GSK-3β
Materials:
-
Treated neuronal cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9) and anti-total-GSK-3β
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate.
-
Quantification: Quantify the band densities using image analysis software. Normalize the phosphorylated GSK-3β signal to the total GSK-3β signal to determine the change in phosphorylation status.
Protocol 6: Immunofluorescence for Nrf2 Nuclear Translocation
Materials:
-
Treated neuronal cells on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the treated cells with 4% PFA, followed by permeabilization.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary anti-Nrf2 antibody.
-
Secondary Antibody and Counterstaining: Incubate with the fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.[9]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates Nrf2 activation.[9]
Conclusion
This compound is a valuable research tool for investigating the roles of oxidative stress and neuroinflammation in neurodegenerative diseases. Its ability to modulate key signaling pathways and exert potent antioxidant and anti-inflammatory effects makes it a compound of significant interest. The protocols provided in this document offer a framework for researchers to explore the therapeutic potential of biliverdin in various in vitro and in vivo models of neurodegeneration. Careful optimization of experimental conditions, particularly compound concentrations and treatment durations, is crucial for obtaining robust and reproducible results.
References
- 1. Resveratrol Partially Prevents Rotenone-Induced Neurotoxicity in Dopaminergic SH-SY5Y Cells through Induction of Heme Oxygenase-1 Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biliverdin Reductase-A integrates insulin signaling with mitochondrial metabolism through phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective mechanisms of ε-viniferin in a rotenone-induced cell model of Parkinson's disease: significance of SIRT3-mediated FOXO3 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Biliverdin Dihydrochloride in Ischemia-Reperfusion Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, myocardial infarction, and surgery. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. Biliverdin (B22007), a metabolic intermediate in the degradation of heme, and its subsequent product, bilirubin (B190676), are potent endogenous antioxidants with significant anti-inflammatory and anti-apoptotic properties.[1] Exogenous administration of biliverdin dihydrochloride (B599025) has shown considerable therapeutic potential in mitigating IRI in a range of preclinical models.[1]
This document provides a comprehensive overview of the application of biliverdin dihydrochloride in various ischemia-reperfusion injury models, including detailed protocols, quantitative data summaries, and diagrams of the key signaling pathways involved in its cytoprotective effects.
Mechanism of Action
Biliverdin exerts its protective effects through a multi-faceted mechanism. It is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1] This conversion is central to a potent antioxidant cycle where bilirubin scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin, which is then recycled by BVR.[1][2][3] Beyond its antioxidant role, biliverdin and BVR are involved in modulating key signaling pathways that regulate inflammation and cell survival.[1][4]
Key Signaling Pathways:
-
Anti-inflammatory Pathway: Biliverdin can suppress the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[4] It has also been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[4]
-
Anti-apoptotic Pathway: Biliverdin can inhibit apoptosis by down-regulating the expression of pro-apoptotic molecules like cytochrome C and caspase-3.[4] It can also suppress the activation of the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway and activate the pro-survival phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4]
-
Autophagy Regulation: Recent studies suggest that biliverdin can alleviate cerebral IRI by inhibiting autophagy through the regulation of the P4hb/MAPK/mTOR signaling pathway.[5]
Data Presentation: Efficacy of this compound in IRI Models
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in different IRI models.
Table 1: Cerebral Ischemia-Reperfusion Injury
| Animal Model | Dosage & Administration Route | Key Outcomes | Reference |
| Sprague-Dawley Rat (tMCAO) | 35 mg/kg, Intraperitoneal | Reduced neurological deficit scores, decreased cerebral infarct volume, downregulated mRNA and protein expression of TNF-α, IL-6, IL-1β, and iNOS. | [6][7] |
| Sprague-Dawley Rat (MCAO/R) | 35 mg/kg, Intraperitoneal | Reduced cerebral infarction volume, decreased apoptosis in the ischemic cortex, suppressed generation of pro-inflammatory cytokines. | [8] |
| Sprague-Dawley Rat (MCAO) | Not specified | Improved neurological deficits, reduced brain water content, attenuated cerebral infarction, decreased microglia activation and TNF-α expression. | [9] |
| PC12 Cells (OGD/R) | Not specified | Inhibited autophagy, downregulated P4hb expression. | [5] |
Table 2: Hepatic Ischemia-Reperfusion Injury
| Animal Model | Dosage & Administration Route | Key Outcomes | Reference |
| Sprague-Dawley Rat (Isolated Perfused Liver) | 10 µmol or 50 µmol in perfusate | Improved portal venous blood flow, increased bile production, diminished GOT/GPT release, preserved histologic structure. | [10] |
| Swine | 50 µmol/kg, Intravenous bolus | Suppressed IRI-induced liver dysfunction (improved urea (B33335) and ammonia (B1221849) clearance), reduced neutrophil infiltration, decreased hepatocyte cell death. | [1][11] |
Table 3: Renal Ischemia-Reperfusion Injury
| Animal Model | Dosage & Administration Route | Key Outcomes | Reference |
| Sprague-Dawley Rat | 20 mg/kg, Intravenous | Significant improvement in serum creatinine. Trend towards preservation of cortical proximal tubules. | [12] |
Experimental Protocols
Cerebral Ischemia-Reperfusion Injury Model (Rat)
a. Induction of Transient Middle Cerebral Artery Occlusion (tMCAO): [6][7]
-
Animals: Adult male Sprague-Dawley rats (200-240 g).
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of ischemia (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Close the incision.
-
b. Preparation and Administration of this compound: [7][8]
-
Preparation: Dissolve biliverdin hydrochloride in 0.2 M NaOH, adjust the pH to 7.4 with HCl, and dilute with normal saline.
-
Administration: Administer biliverdin (35 mg/kg in 2 mL) via intraperitoneal injection at specified time points, such as 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.[1][8] The control group receives an equivalent volume of normal saline.
c. Assessment of Injury:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion using a standardized scoring system (e.g., Neurological Severity Scores - NSS).[6]
-
Infarct Volume Measurement: At a terminal time point (e.g., 48 hours), euthanize the animals and harvest the brains. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.[6]
-
Molecular Analysis: Collect brain tissue from the ischemic cortex to measure mRNA and protein expression levels of inflammatory markers (e.g., TNF-α, IL-6, IL-1β, iNOS) and other molecules of interest via RT-qPCR and Western blotting.[6][7]
Hepatic Ischemia-Reperfusion Injury Model (Isolated Perfused Rat Liver)
a. Induction of Ischemia: [10]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Harvest livers from the rats.
-
Store the livers for 24 hours at 4°C in University of Wisconsin (UW) solution to induce cold ischemia.
-
b. Preparation and Administration of this compound: [1]
-
Preparation: Prepare a blood perfusate. For the treatment group, dissolve biliverdin hydrochloride in the blood to final concentrations of 10 µmol or 50 µmol.[1]
-
Administration: The control group will receive blood perfusate without biliverdin. Perfuse the livers with the prepared blood for 2 hours on an isolated liver perfusion apparatus.
c. Assessment of Injury:
-
Hemodynamics and Function: Serially assess portal vein blood flow and bile production.
-
Enzyme Analysis: Measure the release of glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) into the perfusate as markers of hepatocellular damage.[10]
-
Histology: Collect liver samples for histologic evaluation using criteria such as the Suzuki criteria to assess the degree of injury.[10]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for biliverdin application in IRI models.
Caption: The Biliverdin-Bilirubin antioxidant cycle.
Caption: Anti-inflammatory signaling pathways of biliverdin.
Caption: Anti-apoptotic signaling pathways of biliverdin.
References
- 1. benchchem.com [benchchem.com]
- 2. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Biliverdin in Improving Cerebral Ischemia-reperfusion Injury in Rats [kyxuebao.kmmu.edu.cn]
- 10. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biliverdin protects against liver ischemia reperfusion injury in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous bilirubin provides incomplete protection against renal ischemia-reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
biliverdin dihydrochloride stability issues in aqueous solutions
Welcome to the technical support center for biliverdin (B22007) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the use of biliverdin dihydrochloride in experimental assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and pathway diagrams to ensure the stability and reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This compound is susceptible to degradation, which can lead to inconsistent and unreliable experimental outcomes. Below are common problems, their probable causes, and recommended solutions.[1]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in biliverdin reductase (BVR) assay. | 1. Degradation of biliverdin stock solution: Exposure to light, oxygen, or inappropriate pH can degrade the substrate.[1] 2. Incorrect buffer pH: BVR has optimal pH ranges for its activity.[1] 3. Repeated freeze-thaw cycles: This can lead to the degradation of the this compound solution.[1][2] | 1. Prepare fresh biliverdin solutions for each experiment. Protect from light by using amber vials or wrapping tubes in foil. Purge solutions with an inert gas like argon or nitrogen to minimize oxidation.[1][3] 2. Ensure the assay buffer pH is optimal for the specific BVR isozyme and cofactor being used.[1] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
| Biliverdin solution turns from green to brown. | Oxidation: Exposure of the biliverdin solution to atmospheric oxygen leads to its oxidation and degradation.[1] | 1. Prepare solutions in solvents that have been purged with an inert gas (argon or nitrogen).[1][3] 2. Store solutions under an inert atmosphere.[1] 3. Use freshly prepared solutions for your experiments.[1] |
| Low or no signal in antioxidant capacity assays (e.g., ORAC, ABTS). | 1. Degradation of biliverdin: If used as the antioxidant, its degradation prior to the assay will result in reduced activity.[1] 2. Inappropriate solvent: The solvent used to dissolve biliverdin may interfere with the assay chemistry.[1] | 1. Prepare biliverdin solutions immediately before the assay.[1] 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not interfere with the reaction. Run appropriate solvent controls.[1] |
| High background in spectrophotometric or fluorescence-based assays. | 1. Light-induced degradation: Photodegradation of biliverdin can produce fluorescent byproducts.[1] 2. Interference from degradation products: The brown oxidation products may absorb light at the detection wavelength.[1] | 1. Minimize light exposure during all steps of the experiment.[1] 2. Use freshly prepared, green-colored biliverdin solutions. If the solution has started to change color, it should be discarded.[1] |
| Poor solubility or precipitate formation in aqueous buffers. | Hydrophobic nature: this compound is sparingly soluble in aqueous buffers at neutral pH.[1][4] | 1. Dissolve this compound in an organic solvent like DMSO or DMF first, and then dilute with the aqueous buffer of choice.[1][4] 2. For aqueous solutions, initial dissolution in a basic solution (pH > 9) can improve solubility.[1][5] |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in an organic solvent such as DMSO or dimethylformamide (DMF) at a concentration of approximately 20 mg/mL.[4][6] To minimize oxidation, use a solvent that has been purged with an inert gas like argon or nitrogen.[3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Solid this compound should be stored at -20°C.[1] Stock solutions in DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored protected from light.[1][2] For storage durations, refer to the table below. Aqueous solutions are not recommended for storage and should be prepared fresh.[3][4][7]
| Storage Temperature | Recommended Maximum Duration (DMSO/DMF) |
| 4°C | Several days[3] |
| -20°C | Up to 1 month[1][2][8] |
| -80°C | Up to 6 months[1][8] |
Q3: My this compound solution has turned from green to brownish. Can I still use it?
A3: No. A color change from green to brown indicates oxidation and degradation of the biliverdin.[1][2] Using a degraded solution will lead to inaccurate and unreliable results. It is crucial to use only freshly prepared, green-colored solutions for your experiments.[1]
Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?
A4: this compound is more stable in acidic conditions, with the degradation rate increasing as the pH rises from 7 to 8.[1][9] However, its solubility in aqueous buffers is low at neutral pH but increases in basic solutions (pH > 9).[1][5] For experiments requiring aqueous solutions, a common strategy is to dissolve it in a small amount of DMSO or DMF first, then dilute it into the aqueous buffer immediately before use.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, newly opened DMSO[10]
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil[10]
-
Vortex mixer and/or sonicator[10]
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[10]
-
Weigh: In a fume hood and under dim light, weigh the desired amount of this compound. For example, for 1 mL of a 20 mM solution, weigh 12.38 mg.[10]
-
Solvent Preparation: To minimize oxidation, gently bubble argon or nitrogen gas through the DMSO for 5-10 minutes before use.[7]
-
Dissolution: Add the purged DMSO to the solid this compound.[10] Cap the vial and vortex gently or sonicate until the solid is completely dissolved. The solution should be a clear, deep green color.[6][11]
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[6][7] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][8]
Protocol 2: Spectrophotometric Monitoring of Biliverdin Oxidation
This protocol allows for the qualitative assessment of this compound degradation in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound by diluting the stock solution in the desired buffer to a final concentration suitable for spectrophotometric analysis (typically in the µM range).[3]
-
Initial Spectrum: Immediately after preparation, record the full absorbance spectrum of the solution.
-
Monitor Oxidation: Expose the solution to air and ambient light to monitor oxidation.[3]
-
Time-course Measurement: Record the absorbance spectrum at regular time intervals (e.g., every 15, 30, or 60 minutes).[3]
-
Data Analysis: Observe the decrease in the characteristic biliverdin absorbance peaks and the potential appearance of new peaks or a general increase in absorbance in the 400-500 nm range, which can indicate the formation of oxidation products.[3]
Diagrams
Caption: Heme Catabolism Pathway.[10]
Caption: Workflow for Biliverdin Solution Preparation and Handling.
Caption: The Biliverdin-Bilirubin Antioxidant Redox Cycle.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
preventing biliverdin dihydrochloride degradation during experiments
Welcome to the technical support center for biliverdin (B22007) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the use of biliverdin dihydrochloride in experimental assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and pathway diagrams to ensure the stability and reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This compound is susceptible to degradation, which can lead to inconsistent and unreliable experimental outcomes. Below are common problems, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in biliverdin reductase (BVR) assay | 1. Degradation of biliverdin stock solution: Exposure to light, oxygen, or inappropriate pH can degrade the substrate.[1] 2. Incorrect buffer pH: BVR has optimal pH ranges for its activity depending on the cofactor used (NADH or NADPH).[1] 3. Repeated freeze-thaw cycles: This can lead to the degradation of the this compound solution.[1][2] | 1. Prepare fresh biliverdin solutions for each experiment. Protect from light by using amber vials or wrapping tubes in foil. Purge solutions with an inert gas like argon or nitrogen to minimize oxidation.[1][2] 2. Ensure the assay buffer pH is optimal for the specific BVR isozyme and cofactor being used (typically pH 8.5-8.7 for NADPH-dependent activity).[1] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
| Biliverdin solution turns from green to brown | Oxidation: Exposure of the biliverdin solution to atmospheric oxygen leads to its oxidation and degradation.[1][2][3][4] | 1. Prepare solutions in solvents that have been purged with an inert gas (argon or nitrogen).[1][2] 2. Store solutions under an inert atmosphere. 3. Use freshly prepared solutions for your experiments. |
| Low or no signal in antioxidant capacity assays (e.g., ORAC, ABTS) | 1. Degradation of biliverdin: If used as the antioxidant, its degradation prior to the assay will result in reduced activity. 2. Inappropriate solvent: The solvent used to dissolve biliverdin may interfere with the assay chemistry. | 1. Prepare biliverdin solutions immediately before the assay. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not interfere with the reaction. Run appropriate solvent controls. |
| Precipitate forms when diluting into aqueous buffer | Low aqueous solubility: this compound is sparingly soluble in aqueous buffers, especially at neutral or acidic pH.[2][4][5] | 1. First, dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2][5] 2. Dilute the stock solution into the aqueous buffer immediately before use. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light and moisture.[2][6][7]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions in organic solvents like DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and under an inert atmosphere (argon or nitrogen).[2][3][8] Aqueous solutions are not recommended for storage and should be prepared fresh for each use.[2]
Q3: My this compound solution has turned brownish. Can I still use it?
A3: A color change from green to brown is a visual indicator of oxidation and degradation.[2][3][4] It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[2][5][9] It is sparingly soluble in aqueous buffers.[2][5] For experiments in aqueous systems, it is best to first dissolve the compound in a small amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.[5] It is also soluble in basic aqueous solutions (pH > 9).[4][10]
Q5: How does pH affect the stability of this compound?
A5: Biliverdin is more stable in acidic conditions. Its degradation rate due to oxidation increases in neutral to alkaline conditions.[1][4] However, it exhibits low solubility and a tendency to aggregate under acidic conditions.[4]
Data Presentation: Stability and Solubility
Table 1: Stability of this compound Solutions
| Storage Condition | Solvent | Duration | Notes |
| -80°C | DMSO | Up to 6 months | Sealed, protected from light, under inert gas.[3][8] |
| -20°C | DMSO | Up to 1 month | Sealed, protected from light, under inert gas.[3][8] |
| 4°C | DMSO | Several days | Protected from light and air.[3] |
| Room Temperature | Aqueous Buffer | Not recommended for more than one day | [4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [2][5][9] |
| DMF | ~20 mg/mL | [2][5][9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5][9] |
| Aqueous Buffers | Sparingly soluble | [2][4][5] |
| Basic Aqueous Solutions (pH > 9) | Soluble | [4][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, weigh the desired amount of this compound.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes.
-
Add the purged DMSO to the solid this compound to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortex gently until the solid is completely dissolved. The solution should be a clear green.
-
Immediately aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Flush the headspace of each tube with inert gas before capping tightly.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Biliverdin Reductase (BVR) Activity Assay
This protocol measures the activity of BVR by monitoring the conversion of biliverdin to bilirubin (B190676).
Materials:
-
This compound stock solution (from Protocol 1)
-
BVR Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.7)
-
NADPH solution (freshly prepared in Assay Buffer)
-
Enzyme source (e.g., cell lysate, purified BVR)
-
96-well microplate
-
Temperature-controlled plate reader or spectrophotometer
Procedure:
-
Prepare working solutions:
-
Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in the BVR Assay Buffer.
-
Prepare a working solution of NADPH (e.g., 100 µM) in the BVR Assay Buffer.
-
-
In a 96-well plate, add the enzyme source (e.g., 10-50 µg of cell lysate). Include a blank control with Assay Buffer instead of the enzyme source.
-
Adjust the volume in each well with Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed working solution containing biliverdin and NADPH to each well.
-
Immediately monitor the increase in absorbance at 450 nm (for bilirubin formation) every minute for 10-20 minutes at 37°C.[1]
-
Determine the rate of reaction (ΔA450/min) from the linear portion of the curve.
Visualizations
Heme Catabolic Pathway
Caption: The enzymatic breakdown of heme into biliverdin and subsequently bilirubin.
Experimental Workflow for Preventing Degradation
Caption: A workflow for preparing and handling this compound to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mpbio.com [mpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Troubleshooting Low Signal in Biliverdin Dihydrochloride Antioxidant Assays
Welcome to the technical support center for biliverdin (B22007) dihydrochloride (B599025) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to low or no signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: My biliverdin dihydrochloride solution is changing color from green to brown. Why is this happening and how can I prevent it?
A1: A color change from green to brown is a clear indicator of biliverdin oxidation and degradation.[1][2] This is primarily caused by exposure to atmospheric oxygen and light.[1][2][3] To prevent this, it is crucial to prepare fresh solutions for each experiment in solvents purged with an inert gas like argon or nitrogen.[1][3] Always store stock solutions, aliquoted in single-use volumes to avoid freeze-thaw cycles, at -20°C or -80°C and protect them from light by using amber vials or wrapping tubes in foil.[1][3][4]
Q2: What is the optimal pH for assays involving biliverdin?
A2: The optimal pH depends on the specific assay. For biliverdin reductase (BVR) assays that rely on NADPH as a cofactor, the optimal pH is in the alkaline range, typically between 8.5 and 8.7.[1][5] For NADH-dependent BVR activity, the optimal pH is more acidic, around 6.0-6.7.[1] Biliverdin's stability is also pH-dependent, with oxidation occurring more rapidly under neutral to alkaline conditions.[3]
Q3: What are the best solvents for dissolving this compound?
A3: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), with a solubility of approximately 20 mg/mL.[4][6] It is only sparingly soluble in aqueous buffers.[4][6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO and then dilute it into your aqueous assay buffer or culture medium immediately before use.[4] Ensure the final concentration of the organic solvent in the assay is low (e.g., ≤ 0.1% for cell culture) to avoid interference and cytotoxicity.[1][4]
Q4: Can this compound interfere with my assay readings?
A4: Yes, biliverdin has inherent optical properties that can interfere with assay readings. It absorbs light in the UV-visible and near-infrared regions and is also fluorescent.[7] This can lead to high background signals or fluorescence quenching, causing a decrease in the expected signal.[1][7] It is essential to run proper controls, including a sample containing biliverdin in the assay buffer without the analyte, to determine its contribution to the signal.[4]
Q5: I am not seeing any antioxidant effect in my assay. What could be the reason?
A5: A lack of an observable effect could be due to several factors. The concentration of biliverdin may be too low; a dose-response experiment with a wider concentration range is recommended.[4] The incubation time might be too short for the antioxidant activity to become apparent.[4] Crucially, the biliverdin itself may have degraded prior to or during the assay, leading to a loss of activity.[1] Always use freshly prepared solutions and protect them from light and oxygen.[1][3]
Troubleshooting Guide for Low Signal
A low or absent signal is a common problem in antioxidant assays. The following table outlines potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Antioxidant Capacity Assays (e.g., ORAC, ABTS) | 1. Degradation of Biliverdin: The biliverdin solution was oxidized or photodegraded before or during the assay.[1][3] 2. Inappropriate Solvent Concentration: The solvent used to dissolve biliverdin (e.g., DMSO) is interfering with the assay chemistry at its final concentration.[1] 3. Suboptimal Biliverdin Concentration: The concentration of biliverdin is too low to produce a detectable signal.[4] | 1. Prepare biliverdin solutions immediately before use. Protect solutions from light and air at all stages.[1] Purge solvents with inert gas.[3] 2. Ensure the final concentration of the organic solvent is minimal and run appropriate solvent controls to check for interference.[1] 3. Perform a concentration-response experiment to determine the optimal concentration range for your specific assay.[4] |
| Inconsistent Experimental Results | 1. Stock Solution Degradation: The biliverdin stock solution has degraded over time due to improper storage or repeated freeze-thaw cycles.[3] 2. Inconsistent Solution Preparation: Variations in the preparation of working solutions.[3] | 1. Aliquot stock solutions into single-use volumes and store at -20°C (up to one month) or -80°C (up to six months).[2][4] 2. Follow a standardized protocol for solution preparation, including purging the solvent with inert gas and protecting from light.[3] |
| High Background Signal | 1. Light-Induced Degradation: Photodegradation of biliverdin can produce fluorescent byproducts.[1] 2. Interference from Degradation Products: Brown oxidation products may absorb light at the detection wavelength.[1] | 1. Minimize light exposure during all experimental steps. Use a plate reader with top-reading fluorescence capabilities if possible.[1] 2. Use freshly prepared biliverdin solutions to minimize the presence of degradation products.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stable stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO[4]
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a septum-lined cap[3]
-
Sterile, light-blocking microcentrifuge tubes[4]
Procedure:
-
Place the required amount of anhydrous DMSO in the amber glass vial.
-
Purge the DMSO with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.[3]
-
In a low-light environment, weigh the desired amount of this compound.
-
Quickly add the solid this compound to the purged DMSO.
-
Seal the vial and gently swirl or vortex until the solid is completely dissolved. The solution should be a dark green color.[4]
-
For storage, aliquot the stock solution into smaller, single-use amber vials that have been pre-flushed with inert gas.[2][3]
-
Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
ABTS Radical Scavenging Assay
This protocol measures the ability of biliverdin to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[1]
-
Preparation of working ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1][8]
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox in DMSO.[1]
-
Assay Reaction: In a 96-well plate, add 10 µL of the diluted biliverdin, Trolox, or DMSO (for the blank) to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.[1]
-
Measurement: Incubate the plate at room temperature for 6 minutes.[1]
-
Measure the absorbance at 734 nm.[1]
-
Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Visual Guides
Troubleshooting Workflow for Low Signal
The following diagram outlines a logical workflow for troubleshooting low signal issues in biliverdin antioxidant assays.
Caption: Troubleshooting workflow for low signal.
Biliverdin to Bilirubin (B190676) Antioxidant Cycle
This diagram illustrates the antioxidant cycle where biliverdin is reduced to bilirubin, which then acts as an antioxidant and is oxidized back to biliverdin.
Caption: Biliverdin-Bilirubin antioxidant redox cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Biliverdin Dihydrochloride Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of biliverdin (B22007) dihydrochloride (B599025) to avoid cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for biliverdin dihydrochloride in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell line, the duration of the assay, and the biological endpoint being investigated.[1] Based on published literature, a general starting range for many cell-based assays is between 10 µM and 50 µM.[1] For initial range-finding experiments, it is advisable to test a broad concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific experimental conditions.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL, but it is sparingly soluble in aqueous buffers.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in sterile, anhydrous DMSO.[1] This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2] Solutions may be stable for up to one month at -20°C and up to six months at -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Aqueous solutions are not recommended for storage for more than one day.[1][3]
Q3: Is this compound cytotoxic?
A3: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations, and this varies between cell lines.[1] For instance, one study reported the IC50 (the concentration that inhibits 50% of cell growth) after 24 hours of treatment to be 247.4 µM for MCF-7 and 168.9 μM for MDA-MB-468 breast cancer cells.[1][4] It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line and experimental duration.[1]
Q4: Can the green color of this compound interfere with my assays?
A4: Yes, the inherent green color of biliverdin can interfere with colorimetric and some fluorescence-based assays.[1] It is essential to include proper controls, such as wells with medium and biliverdin dilutions but no cells, to serve as a background control for color interference.[1]
Q5: What are the visible signs of this compound degradation?
A5: A primary indicator of degradation is a color change of the solution from its characteristic deep green to a brownish or yellowish hue, which suggests oxidation.[3][2] This can be caused by exposure to light or air.[3] It is critical to handle and store the solution in a way that minimizes exposure to both.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Concentration too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 250 µM).[1] |
| Short incubation time. | Increase the incubation time with biliverdin, as some cellular responses may require longer exposure.[1] | |
| Cell line is not responsive. | Confirm that the target pathway (e.g., heme oxygenase-1) is active in your chosen cell line.[1] | |
| Rapid conversion to bilirubin. | Cells expressing biliverdin reductase will quickly convert biliverdin to bilirubin.[1] The observed effect may be due to bilirubin; consider this in your interpretation.[1] | |
| Unexpected cytotoxicity observed at desired concentrations. | Concentration too high for the specific cell line. | Conduct a detailed cytotoxicity assay (e.g., MTT) with a lower concentration range to determine the maximum non-toxic concentration.[1] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%).[1] Include a vehicle control with the same DMSO concentration.[1] | |
| Contaminated biliverdin stock. | Use a new, unopened vial of this compound and sterile techniques for stock solution preparation.[1] | |
| Extended incubation period. | Reduce the treatment duration, as long-term exposure may lead to cumulative toxicity.[1] | |
| High background or inconsistent results in colorimetric/fluorescence assays. | Interference from biliverdin's color. | Include a background control with medium and biliverdin but no cells. Subtract this background absorbance/fluorescence from your experimental wells.[1] |
| Photosensitivity. | Protect solutions and cell cultures from light during preparation and incubation to prevent degradation and the formation of interfering byproducts.[1] | |
| Precipitation in media. | Visually inspect wells for precipitation. If observed, consider preparing a fresh stock solution or slightly adjusting the final DMSO concentration (while remaining below toxic levels). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[1] |
| DMF | ~20 mg/mL[1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Basic Aqueous Solutions (initial dissolution pH > 9) | Soluble[1][5] |
Table 2: Example IC50 Concentrations of this compound in Cell Viability Assays
| Cell Line | Assay Type | IC50 (24h) |
| MCF-7 | MTT | 247.4 µM[1][4] |
| MDA-MB-468 | MTT | 168.9 µM[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
Procedure:
-
Under sterile conditions, such as in a biological safety cabinet, weigh the desired amount of this compound powder.[1]
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-25 mM).[1]
-
Vortex briefly until the powder is completely dissolved. The solution should be a dark green color.[1]
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Determining Cytotoxicity using MTT Assay
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 1 µM to 500 µM.[6] Include a vehicle control (medium with the same final concentration of DMSO as the highest biliverdin concentration) and an untreated control.[6]
-
Also, prepare wells with medium and biliverdin dilutions but no cells to serve as a background control for color interference.[1]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared biliverdin dilutions or control solutions to the appropriate wells.[1]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1][6]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Read the absorbance on a plate reader at 570 nm.[6]
-
Data Analysis: Subtract the average absorbance of the "biliverdin only" wells from the readings of the cell-containing wells. Normalize the corrected absorbance values to the vehicle control to determine the percentage of cell viability.[1] Plot the percentage of viability against the log of the biliverdin concentration to determine the IC₅₀ value.[6]
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Heme degradation and biliverdin's signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Biliverdin Dihydrochloride Interference in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address color interference caused by biliverdin (B22007) dihydrochloride (B599025) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is biliverdin dihydrochloride and why does its green color interfere with assays?
A1: this compound is a green, tetrapyrrolic bile pigment that is a key intermediate in the catabolism of heme.[1] Its distinct green color is due to its strong light absorption in the visible spectrum, with major absorbance peaks around 375-380 nm and a broad band in the 650-700 nm range.[2][3] This inherent color can directly interfere with colorimetric and spectrophotometric assays by adding to the absorbance readings of the substance being measured, leading to inaccurately high results.[4]
Furthermore, biliverdin is also fluorescent, with a reported emission maximum around 674 nm when excited at 450 nm. This property can cause high background signals or fluorescence quenching in fluorescence-based assays.
Q2: Which common assays are most affected by biliverdin interference?
A2: A variety of common laboratory assays are susceptible to interference from biliverdin. These include:
-
Colorimetric Protein Assays: Assays like the Bradford and BCA assays can be affected. In the Bradford assay, the Coomassie dye binds to protein, causing an absorbance shift to 595 nm.[5] Biliverdin's absorbance in the red spectrum can overlap with this, potentially inflating the results. The BCA assay is also susceptible to interference from reducing agents, and biliverdin's antioxidant properties could potentially interfere with the reduction of Cu2+ to Cu1+.[6]
-
Cell Viability Assays: Colorimetric assays such as the MTT assay, which measures the conversion of a yellow tetrazolium salt to a purple formazan (B1609692) product, can be significantly skewed by the green color of biliverdin.[4]
-
Fluorescence-Based Assays: The intrinsic fluorescence of biliverdin can lead to high background signals. Additionally, its broad absorbance spectrum can overlap with the excitation or emission spectra of many common fluorophores, leading to a quenching phenomenon known as the inner filter effect, which causes a decrease in the detected signal.
-
Clinical Chemistry Assays: The Jaffe reaction for creatinine (B1669602) measurement is a well-documented example of an assay affected by bile pigments.[7]
Q3: How can I correct for biliverdin interference in my absorbance-based assays?
A3: There are several strategies to mitigate or correct for biliverdin's spectral interference. The most appropriate method will depend on the specific assay and the concentration of biliverdin present.
-
Proper Blank Subtraction: This is the most straightforward method. By preparing a control sample (blank) that contains the same concentration of biliverdin as the experimental samples but lacks the analyte of interest, you can measure the absorbance of the biliverdin alone and subtract this value from your experimental readings.[4]
-
Dual-Wavelength Spectrophotometry: This technique involves measuring the absorbance at two different wavelengths. The first wavelength is the analytical wavelength where the substance of interest and the interfering substance (biliverdin) both absorb. The second is a reference wavelength where the substance of interest has minimal absorbance, but the interferent still absorbs. The difference in absorbance at these two wavelengths is proportional to the concentration of the analyte, effectively canceling out the background from the interferent.
-
Sample Dilution: If the concentration of your analyte is high enough, you can dilute the sample to reduce the concentration of biliverdin to a level where its interference is negligible.[8] However, you must ensure that after dilution, your analyte concentration is still within the detection range of the assay.
-
Chemical Oxidation/Conversion: In some specific cases, it may be possible to chemically alter the biliverdin to a colorless or less interfering substance before performing the assay. For instance, oxidizing agents have been used to convert bilirubin (B190676) (a related bile pigment) to biliverdin to eliminate its interference in certain assays.[9] A similar principle could be applied, though specific protocols for biliverdin in common research assays are not widely established.
Q4: Are there specific strategies for dealing with biliverdin in fluorescence assays?
A4: Yes. To address biliverdin's autofluorescence and quenching effects, consider the following:
-
Use a "Biliverdin-Only" Control: Similar to absorbance assays, a control containing biliverdin without the assay fluorophore can help quantify the background fluorescence that needs to be subtracted.[4]
-
Switch to Red-Shifted Fluorophores: Biliverdin's fluorescence is more pronounced at shorter excitation wavelengths. Using fluorophores that excite and emit at longer wavelengths (far-red or near-infrared) can significantly reduce this interference.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays can be less susceptible to background fluorescence from compounds like biliverdin due to the time-gated detection method.[11]
Troubleshooting Guides
Issue 1: Inaccurate Results in Colorimetric Protein Assays (e.g., Bradford)
| Probable Cause | Recommended Solution |
| Spectral Overlap | The green color of biliverdin is contributing to the absorbance reading at 595 nm. |
| Solution 1: Blank Correction | Prepare a blank containing the same buffer and biliverdin concentration as your sample, but without the protein. Subtract the absorbance of this blank from your sample readings. |
| Solution 2: Dual-Wavelength Measurement | Measure absorbance at 595 nm (peak for Coomassie-bound protein) and a reference wavelength where biliverdin absorbs but the protein-dye complex does not (e.g., 465 nm). The ratio of A590/A450 can provide a more linear and accurate protein quantification.[12] |
| Solution 3: Sample Dilution | If protein concentration is high, dilute the sample to reduce biliverdin's contribution, ensuring the protein concentration remains in the assay's linear range. Prepare standards in the same diluted buffer.[13] |
Issue 2: High Background or Inconsistent Readings in Cell Viability Assays (e.g., MTT)
| Probable Cause | Recommended Solution |
| Biliverdin Absorbance | The green pigment absorbs light at the same wavelength as the formazan product (typically 570-590 nm).[4] |
| Solution 1: Include Controls | Always include "biliverdin only" control wells (media with biliverdin but no cells) to measure the background absorbance. Subtract this average background value from your experimental wells.[4] |
| Solution 2: Modified Solubilization | A modified protocol using 0.04 mol/L HCl-isopropanol has been shown to dissolve the MTT formazan crystals without solubilizing precipitated bilirubin, a related pigment. This principle may be adaptable to biliverdin interference.[14] |
| Photosensitivity | Biliverdin is photosensitive. Exposure to light during incubation can cause it to degrade, leading to inconsistent results.[4] |
| Solution: Protect from Light | Protect your solutions and cell culture plates from light during preparation and incubation to prevent degradation.[4] |
Quantitative Data Summary
While the interfering effect of biliverdin is well-established, specific quantitative data on its impact on common assays like the Bradford assay is not extensively published in a simple tabular format. The interference is highly dependent on the concentrations of both the protein and the biliverdin. However, based on the principles of spectrophotometry, the following table illustrates a hypothetical scenario of how biliverdin could affect a Bradford assay and how a blank correction can be applied.
Table 1: Hypothetical Example of Biliverdin Interference in a Bradford Assay and Correction by Blank Subtraction
| BSA Concentration (µg/mL) | Absorbance at 595 nm (No Biliverdin) | Biliverdin Concentration (µM) | Absorbance at 595 nm (With Biliverdin) | Corrected Absorbance (Sample - Biliverdin Blank) |
| 0 | 0.050 | 10 | 0.150 | 0.050 |
| 2 | 0.250 | 10 | 0.350 | 0.250 |
| 4 | 0.450 | 10 | 0.550 | 0.450 |
| 6 | 0.650 | 10 | 0.750 | 0.650 |
| 8 | 0.850 | 10 | 0.950 | 0.850 |
| 10 | 1.050 | 10 | 1.150 | 1.050 |
Note: The "Biliverdin Blank" absorbance is assumed to be 0.100 at 595 nm for a 10 µM concentration in this hypothetical example.
Experimental Protocols
Protocol 1: Background Subtraction for a 96-Well Plate Bradford Assay
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) at known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Prepare Samples: Prepare your unknown protein samples, which contain biliverdin.
-
Set up the Plate:
-
Standard Wells: In triplicate, add 10 µL of each BSA standard to separate wells of a 96-well plate.
-
Sample Wells: In triplicate, add 10 µL of your unknown samples to separate wells.
-
Biliverdin Blank Wells: In triplicate, add 10 µL of the same buffer your samples are in, containing the same concentration of biliverdin but no protein .
-
-
Add Reagent: Add 200 µL of Bradford dye reagent to all wells.
-
Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at 595 nm using a microplate reader.
-
Calculate Corrected Absorbance:
-
Calculate the average absorbance of the triplicate "Biliverdin Blank" wells.
-
Subtract this average blank value from the absorbance readings of all your standard and sample wells.
-
-
Determine Concentration: Use the blank-corrected standard absorbances to generate a standard curve and determine the concentration of your unknown samples.
Protocol 2: Dual-Wavelength Measurement for Correcting Interference
-
Perform Assay: Prepare and run your assay (e.g., Bradford) as you normally would.
-
Measure Absorbance at Two Wavelengths:
-
Set the spectrophotometer to read the primary analytical wavelength (e.g., 595 nm for the Bradford assay).
-
Also, measure the absorbance at a reference wavelength where biliverdin absorbs but the analyte-reagent complex has minimal absorbance. For the Bradford assay, the unbound dye has a peak near 465 nm, which changes upon protein binding. A wavelength around this region could serve as a reference.[12]
-
-
Calculate the Absorbance Ratio or Difference:
-
The specific calculation depends on the principle being used. One common approach is to calculate the ratio of the absorbances (e.g., A595 / A465).[12]
-
Alternatively, if two wavelengths can be found where the interferent has the same absorbance, the difference in absorbance (ΔA = Aλ1 - Aλ2) will be proportional to the analyte concentration.
-
-
Generate Standard Curve: Create your standard curve by plotting the calculated ratio or difference against the known concentrations of your standards.
-
Determine Unknown Concentration: Use the ratio or difference calculated for your unknown sample to determine its concentration from the standard curve.
Visualizations
Caption: Decision workflow for addressing potential biliverdin interference.
Caption: Overlapping absorbance spectra of an assay product and biliverdin.
References
- 1. bio-rad.com [bio-rad.com]
- 2. lornajane.net [lornajane.net]
- 3. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 11. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Graphviz [graphviz.org]
improving solubility of biliverdin dihydrochloride in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing biliverdin (B22007) dihydrochloride (B599025) in experimental settings. This resource addresses common challenges to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My biliverdin dihydrochloride solution is changing color from green to brown. What is happening and how can I prevent it?
A1: A color change from green to brown is a clear indicator of the oxidation of this compound.[1][2] This degradation can be triggered by exposure to oxygen and light.[1][2] To minimize oxidation and maintain the integrity of your solution, the following preventative measures are recommended:
-
Use of Inert Gas: Before dissolving the solid, purge the solvent with an inert gas such as argon or nitrogen.[1][2] This helps to remove dissolved oxygen. You can also dissolve the solid under a gentle stream of inert gas.[2]
-
Protection from Light: Biliverdin is photosensitive and can degrade upon exposure to visible or UV light.[1][2] It is best practice to work in a dimly lit environment and use amber vials or wrap containers in aluminum foil.[2][3]
-
Proper Storage: Stock solutions should be stored at -20°C or -80°C.[2][3] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][4]
Q2: What is the best solvent for dissolving this compound for use in cell culture?
A2: this compound is sparingly soluble in aqueous buffers at neutral pH but demonstrates good solubility in organic solvents.[1][5][6] For cell culture applications, the recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used solvents, with a solubility of approximately 20 mg/mL.[1][5][7][8]
-
Aqueous Solutions: For applications requiring an aqueous solution, it is advised to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[2][5] A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[5] It is important to note that aqueous solutions are not recommended for storage for more than one day.[1][5]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type, the duration of the assay, and the specific biological endpoint being investigated. However, a general starting range for many cell-based assays is between 10 µM and 50 µM.[6] For initial experiments, it is advisable to perform a dose-response study with a broad concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific experimental conditions.[3][6]
Q4: Can the green color of biliverdin interfere with my colorimetric or fluorescence-based assays?
A4: Yes, the inherent green color of biliverdin can interfere with assays that rely on colorimetric or fluorescence measurements.[6] It is crucial to include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a background control (medium with biliverdin but no cells), to account for any potential interference.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown immediately upon dissolving | 1. Oxidized solvent.2. Exposure to air during preparation. | 1. Purge the solvent with an inert gas (e.g., argon or nitrogen) for 30-60 minutes before use.[2]2. Dissolve the solid under a gentle stream of inert gas.[2] |
| Precipitate forms when diluting the DMSO stock solution into aqueous culture media | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent in the aqueous buffer is high enough to maintain solubility but low enough to be compatible with your cells (typically ≤ 0.1% DMSO).[1][6] Gentle vortexing or sonication may help. Prepare the diluted solution immediately before use.[4] |
| Inconsistent experimental results | 1. Degradation of biliverdin stock solution over time.2. Inconsistent preparation of working solutions. | 1. Prepare fresh stock solutions regularly and store them properly in single-use aliquots at -20°C or -80°C.[2]2. Adhere to a standardized protocol for solution preparation, including solvent purging and light protection.[2] |
| Low or no biological activity observed | Degradation of this compound leading to loss of function. | Use a fresh, properly stored aliquot. If possible, verify the concentration of the stock solution using spectrophotometry.[4] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL[1][5][7][8] | Purge with an inert gas to minimize oxidation.[1] |
| DMF | ~20 mg/mL[1][5][8] | Purge with an inert gas.[1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5] | First dissolve in DMF, then dilute with PBS.[5] |
| Basic Aqueous Solutions (pH > 9) | Soluble[3][9] | Can be used for initial dissolution.[2][9] |
| Aqueous Buffers (neutral pH) | Sparingly soluble[1][5][6] | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution | Temperature | Duration | Notes |
| In DMSO/DMF (Stock) | -20°C | Up to 1 month[7] | Store in single-use aliquots, protected from light.[2][3] |
| In DMSO/DMF (Stock) | -80°C | Up to 6 months[3][7] | Store in single-use aliquots, protected from light.[2][3] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[1][5] | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution that can be stored and later diluted in cell culture media to the desired final concentration.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (argon or nitrogen)
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., up to 20 mg/mL).[1]
-
Mixing: Vortex gently until the solid is completely dissolved. The solution should be a clear, green color.[1]
-
Inert Gas Purge: Before sealing the tube, flush the headspace with an inert gas to minimize oxidation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution to a final working concentration for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature, protected from light.[1]
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Application: Add the final working solution to your cell cultures immediately.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Heme catabolism and the antioxidant cycle of bilirubin.
Caption: Biliverdin's anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
biliverdin dihydrochloride repeated freeze-thaw cycle degradation
Welcome to the Technical Support Center for biliverdin (B22007) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability of biliverdin dihydrochloride, specifically focusing on degradation caused by repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles detrimental to this compound solutions?
Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of this compound.[1] This degradation can occur through various mechanisms, including oxidation and isomerization, which are accelerated by the changes in the microenvironment during freezing and thawing.[1] Such degradation compromises the purity and biological activity of the compound, which can lead to inconsistent and unreliable experimental results.[1][2]
Q2: What are the visible signs of this compound degradation?
A primary indicator of this compound degradation is a color change in the solution. A fresh, stable solution should be a clear, deep green. Upon degradation due to factors like oxidation or light exposure, the solution may turn brownish or yellowish.[1][2][3] If you observe this color change, it is recommended to discard the solution.[1]
Q3: What are the optimal storage conditions for this compound?
To ensure maximum stability, proper storage is critical. Recommendations vary for the solid compound versus solutions.
-
Solid Form: Store the solid (powder) this compound at -20°C, protected from light and moisture.[1][2][4]
-
Stock Solutions: Solutions, typically prepared in organic solvents like DMSO or DMF, should be aliquoted into single-use volumes to strictly avoid repeated freeze-thaw cycles.[1][2][3][5] These aliquots should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][5] For optimal stability, purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution and store the aliquots under the same inert atmosphere.[2][6]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage beyond one day and should be prepared fresh for each experiment.[3][6][7]
Q4: Is there quantitative data on the percentage of degradation per freeze-thaw cycle?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between different assays using the same stock solution. | Degradation of the stock solution due to repeated freeze-thaw cycles or improper storage between uses.[2][3] | Discard the current stock solution. Prepare a new stock solution and immediately divide it into single-use aliquots. Store aliquots at -80°C for long-term use and thaw only one vial per experiment.[1][2][3] |
| Biliverdin solution has turned from green to brownish or yellowish. | Oxidation or photodegradation of the compound.[1][2][3] This is a clear sign of degradation. | Discard the solution immediately.[1] When preparing new solutions, use high-purity solvents purged with an inert gas (argon or nitrogen) and protect the solution from light at all times by using amber vials or wrapping tubes in foil.[2][3] |
| Unexpected peaks appear in HPLC or LC-MS analysis. | Formation of degradation products (e.g., isomers, oxidation products).[3] | Use a photodiode array (PDA) detector to check the UV-Vis spectrum of the new peaks. If possible, use LC-MS to identify the mass of the degradation products.[3] Prepare a fresh sample from a new aliquot or solid material to confirm if the peaks are artifacts of storage and handling. |
| Reduced activity in a biliverdin reductase (BVR) assay. | The substrate (biliverdin) has degraded and is no longer efficiently converted to bilirubin.[2] | Test a fresh, single-use aliquot of this compound. If activity is restored, it confirms the previous aliquot had degraded. Ensure the assay buffer pH is optimal for BVR activity (typically pH 8.5-8.7 for NADPH-dependent activity).[2] |
Stability and Storage Summary
The following tables summarize the qualitative stability and recommended storage conditions for this compound.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Maximum Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[6] | Protect from light and moisture.[2][4] |
| Stock Solution | DMSO or DMF | 4°C | Several Days | Short-term only; protect from light. |
| -20°C | Up to 1 month[3][5] | Aliquot to avoid freeze-thaw. Protect from light.[2][3] | ||
| -80°C | Up to 6 months[3][5] | Recommended for long-term storage. Aliquot under inert gas.[2][7] | ||
| Aqueous Solution | Aqueous Buffer | 2-8°C | Not recommended (≤ 1 day)[3][6] | Prepare fresh for each use. Sparingly soluble. |
Experimental Protocols & Workflows
Diagram: Heme Catabolism Pathway
Caption: The enzymatic conversion of heme to biliverdin and subsequently to bilirubin.
Protocol: Assessing Stability After Freeze-Thaw Cycles via HPLC
This protocol provides a method to quantify the degradation of this compound after subjecting it to repeated freeze-thaw cycles.
1. Materials:
-
This compound
-
Anhydrous DMSO (purged with argon or nitrogen)
-
HPLC system with a PDA or UV detector
-
Reverse-phase C18 column
-
Appropriate mobile phase (e.g., acetonitrile/water with formic acid gradient)
-
Amber vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous, purged DMSO at a known concentration (e.g., 10 mg/mL). Perform this under minimal light.
-
Aliquoting: Dispense the stock solution into multiple single-use amber vials. One vial will be the "No Freeze-Thaw" control (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 1 hour.
-
Thaw one aliquot completely at room temperature, protected from light. This is Cycle 1.
-
Immediately take a sample for HPLC analysis.
-
Re-freeze the same aliquot at -80°C.
-
Repeat the thaw-sample-refreeze process for the desired number of cycles (e.g., 3, 5, 10 cycles), using the same aliquot.
-
-
HPLC Analysis:
-
For each time point (0, 1, 3, 5, 10 cycles), dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram at the appropriate wavelength for biliverdin (e.g., ~376 nm).[6]
-
-
Data Analysis:
-
Measure the peak area of the parent this compound peak for each cycle.
-
Monitor for the appearance of new peaks, which indicate degradation products.[3]
-
Calculate the percentage of remaining biliverdin at each cycle relative to the T=0 control.
-
Plot the percentage of intact biliverdin versus the number of freeze-thaw cycles.
-
Diagram: Freeze-Thaw Stability Experimental Workflow
Caption: A logical workflow for assessing this compound stability over cycles.
References
Technical Support Center: Managing Biliverdin Dihydrochloride in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with light-sensitive biliverdin (B22007) dihydrochloride (B599025).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown immediately upon dissolving. | 1. Oxidized solvent.2. Exposure to air during preparation. | 1. Purge the solvent (e.g., DMSO, DMF) with an inert gas like argon or nitrogen for 30-60 minutes before use.[1]2. Dissolve the solid biliverdin dihydrochloride under a gentle stream of inert gas.[1] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation between uses due to improper storage or repeated freeze-thaw cycles.[2]2. Light exposure during experimental procedures. | 1. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2][3]2. Store aliquots at -20°C for up to one month or -80°C for up to six months.[3]3. Use amber-colored labware or wrap all containers (e.g., microplates, cuvettes) in aluminum foil during the experiment.[3] |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Low aqueous solubility of this compound.[2] | Ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be compatible with your experimental system but high enough to maintain solubility. Gentle vortexing or sonication may help. For cell culture, the final DMSO concentration should typically be ≤ 0.1%.[4] |
| Low or no biological activity observed in experiments. | 1. Degradation of this compound leading to loss of function.2. The concentration used is too low.3. The incubation time is too short. | 1. Use a fresh, properly stored aliquot. Verify the concentration of the stock solution using spectrophotometry if possible.[2]2. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).[4]3. Increase the incubation time with biliverdin, as some cellular responses may require longer exposure.[4] |
| Unexpected cytotoxicity observed in cell-based assays. | 1. The concentration of this compound is too high for the specific cell line.2. Toxicity from the solvent (e.g., DMSO). | 1. Perform a detailed cytotoxicity assay (e.g., MTT, XTT) to determine the maximum non-toxic concentration for your cell line.[4]2. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).[4] |
| Unexpected peaks appear in HPLC chromatogram. | Formation of degradation products due to light exposure.[3] | Use a photodiode array (PDA) detector to check the UV-Vis spectrum of the new peak. If possible, use LC-MS to identify the mass of the degradation product. Geometric isomers may have similar UV-Vis spectra but different retention times.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color from green to brown?
A color change from the initial deep green to a brownish or yellowish hue is a primary indicator of degradation.[2] This can be caused by either photodegradation from light exposure or oxidation from exposure to air.[3] It is crucial to handle and store the solution under conditions that minimize both light and oxygen exposure.
Q2: What are the ideal storage conditions for this compound solutions?
For optimal stability, this compound solutions, typically prepared in DMSO, should be aliquoted into single-use vials, purged with an inert gas (argon or nitrogen), and stored frozen.[3] Aqueous solutions are not recommended for storage for more than one day.[3][4]
Q3: How can I protect my this compound solution from light during an experiment?
Use amber-colored labware or wrap all containers, such as microplates and cuvettes, in aluminum foil.[3] When possible, perform experimental manipulations under yellow light.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[2] It has limited solubility in aqueous buffers.[2] For experiments in aqueous systems, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use.[2]
Q5: Is it necessary to avoid repeated freeze-thaw cycles?
Yes, it is critical to avoid repeated freeze-thaw cycles as they can lead to the degradation of this compound.[2] This degradation can occur through mechanisms like oxidation and isomerization, which can compromise the compound's purity and biological activity, leading to unreliable experimental results.[2]
Data Presentation
To ensure the reproducibility and accuracy of your experiments, it is essential to quantify the stability of your this compound solutions under your specific experimental conditions. The following tables provide a template for presenting such data.
Table 1: Stability of this compound in Solution
| Solvent | Storage Temperature (°C) | Duration | Light Conditions | Recommended for Storage |
| DMSO | 4 | Several days | Protected from light and air | Short-term |
| DMSO | -20 | Up to 1 month | Sealed, away from moisture, protected from light, under inert gas | Yes |
| DMSO | -80 | Up to 6 months | Sealed, away from moisture, protected from light | Yes |
| Aqueous Buffer | Room Temperature | Not recommended for more than one day | N/A | No |
Data compiled from multiple sources.[5] For sensitive applications, it is always best to use freshly prepared solutions.
Table 2: Example Data for Photodegradation Analysis by HPLC
| Time Point (hours) | Peak Area (Dark Control) | Peak Area (Light Exposed) | % Degradation |
| 0 | Initial Peak Area | Initial Peak Area | 0 |
| 2 | Peak Area | Peak Area | Calculated % |
| 4 | Peak Area | Peak Area | Calculated % |
| 8 | Peak Area | Peak Area | Calculated % |
| 12 | Peak Area | Peak Area | Calculated % |
| 24 | Peak Area | Peak Area | Calculated % |
% Degradation = [1 - (Peak Area Light Exposed / Peak Area Dark Control)] x 100
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Oxidation
This protocol allows for the monitoring of biliverdin oxidation by observing changes in its absorbance spectrum.
-
Materials:
-
Stable this compound stock solution
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the desired buffer to a final concentration suitable for spectrophotometric analysis (typically in the µM range).[1]
-
Immediately record the initial absorbance spectrum of the solution. The characteristic peaks for biliverdin should be observed.
-
To monitor oxidation, expose the solution to air and ambient light.
-
Record the absorbance spectrum at regular time intervals (e.g., every 15, 30, or 60 minutes).[1]
-
Observe the decrease in the characteristic biliverdin peaks and the potential appearance of new peaks or a general increase in absorbance in the 400-500 nm range, which can indicate the formation of oxidation products.[1]
-
Protocol 2: Quantification of Photodegradation by HPLC
This protocol provides a method to quantify the degradation of this compound upon exposure to light.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Photostability chamber with a controlled light source
-
Clear and amber glass vials
-
Aluminum foil
-
HPLC system with a UV/Vis or PDA detector
-
Validated HPLC method for biliverdin hydrochloride quantification
-
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into two sets of vials:
-
Test Samples: Aliquot into clear glass vials.
-
Control Samples (Dark Control): Aliquot into clear glass vials and wrap them completely in aluminum foil to protect them from light.[3]
-
-
-
Exposure Conditions:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a controlled light source for a defined period.
-
Maintain a constant temperature throughout the experiment.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[3]
-
-
Analysis:
-
At each time point, dilute the test and control samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used.[3]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent biliverdin hydrochloride peak.[3]
-
Plot the percentage of degradation versus time to determine the degradation kinetics.[3]
-
-
Visualizations
Caption: The Heme Degradation Pathway.
Caption: Bilirubin-Biliverdin Antioxidant Recycling.
References
appropriate vehicle control for biliverdin dihydrochloride in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate use and troubleshooting of biliverdin (B22007) dihydrochloride (B599025) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for biliverdin dihydrochloride in cell culture?
A1: The recommended vehicle for dissolving this compound for cell culture applications is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO).[1] this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO.[2] It is crucial to use a vehicle control containing the same final concentration of DMSO as the experimental wells to account for any potential effects of the solvent on the cells.[3] The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.1%, to avoid cytotoxicity.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in anhydrous, sterile DMSO to a concentration of 10-25 mM.[1] Due to its sensitivity to light and oxidation, this process should be performed in a low-light environment, and the resulting solution should be stored in amber vials or tubes wrapped in foil.[4][5] For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[3][4]
Q3: My cells are showing unexpected toxicity. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentration of Biliverdin: this compound can be toxic to cells at high concentrations. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[3]
-
DMSO Toxicity: As mentioned, the final concentration of DMSO in your cell culture medium should not exceed 0.1%. Higher concentrations can induce cellular stress and apoptosis.[6][7]
-
Contamination: Ensure that your this compound powder and DMSO are sterile to prevent contamination of your cell cultures.
Q4: I am not observing any effect of this compound in my experiment. What should I do?
A4: If you do not observe an effect, consider the following:
-
Concentration: The concentration of biliverdin may be too low. A dose-response experiment with a broader range of concentrations is recommended.[3]
-
Incubation Time: The incubation period may be too short for the desired cellular response to occur. Try extending the treatment duration.[3]
-
Cell Line Responsiveness: Confirm that the signaling pathway you are investigating is active and responsive in your chosen cell line.[3]
-
Degradation: Biliverdin is sensitive to light and oxidation.[4] Ensure that your stock solution is fresh and has been handled properly to minimize degradation. A color change from green to brown indicates oxidation.[4]
Q5: The green color of biliverdin is interfering with my colorimetric/fluorescence assay. How can I address this?
A5: The inherent green color of biliverdin can interfere with optical-based assays.[3] To mitigate this, include appropriate controls:
-
Blank Wells: Include wells with biliverdin in the medium but without cells to measure the background absorbance or fluorescence.
-
Untreated Controls: Compare the signal from your treated cells to untreated cells to determine the net effect of the treatment.
-
Alternative Assays: If interference remains a significant issue, consider using alternative, non-optical-based assays to measure your endpoint. A high-throughput assay based on the interaction of biliverdin with infrared fluorescent protein (iRFP) has been developed and may be a suitable alternative.[8]
Troubleshooting Guides
Problem 1: Precipitate forms in the cell culture medium after adding this compound.
| Possible Cause | Recommended Solution |
| Poor Solubility | Ensure the final DMSO concentration is sufficient to keep the biliverdin in solution, but still below the toxic level for your cells (≤ 0.1%).[1] |
| Incorrect Dilution | When preparing the working solution, add the DMSO stock of biliverdin to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding the medium directly to the concentrated stock. |
| Temperature Shock | Ensure both the biliverdin stock solution and the cell culture medium are at the appropriate temperature before mixing. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C for long-term use.[4] Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect all solutions containing biliverdin from light by using amber tubes or wrapping them in foil.[4] Perform experimental manipulations in a low-light environment where possible. |
| Variable DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and experiments.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Under sterile conditions and in a low-light environment, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10-25 mM.[1]
-
Vortex gently until the powder is completely dissolved. The solution should be a clear, dark green.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Treatment of Cultured Cells
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare serial dilutions of the biliverdin stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains ≤ 0.1%.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest biliverdin concentration.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period, protecting the plate from light.
Data Presentation
| Parameter | Value | Reference |
| Solubility in DMSO | ~20 mg/mL | [2] |
| Solubility in DMF | ~20 mg/mL | [2] |
| Solubility in Aqueous Buffers | Sparingly soluble | [2] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [4] |
| Stock Solution Storage (-80°C) | Up to 6 months | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput biliverdin assay using infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
determining IC50 value of biliverdin dihydrochloride for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the IC50 value of biliverdin (B22007) dihydrochloride (B599025) in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for biliverdin dihydrochloride in common cancer cell lines?
A1: The IC50 values for this compound can vary significantly depending on the cell line and the duration of the treatment. For example, after a 24-hour treatment, the IC50 value for MCF-7 breast cancer cells was 247.4 µM, while for MDA-MB-468 breast cancer cells, it was 168.9 µM[1][2][3]. This suggests a more potent effect in the MDA-MB-468 cell line[3].
Q2: What is a good starting concentration range when determining the IC50 of this compound?
A2: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. For initial range-finding experiments, it is recommended to test a broad concentration range, such as 1 µM to 100 µM[1]. A general starting range for many cell-based assays is between 10 µM and 50 µM[1]. For cytotoxicity assays specifically, a wider range up to 500 µM may be necessary to establish an IC50 value[4].
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO and DMF at concentrations around 20 mg/mL but is only sparingly soluble in aqueous buffers[1][4]. It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in sterile, anhydrous DMSO[1][4]. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light at -20°C for up to a month or at -80°C for up to six months[1][4]. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity[1].
Q4: Can the green color of this compound interfere with cell viability assays?
A4: Yes, the inherent green color of biliverdin can interfere with colorimetric assays, such as the MTT assay, which relies on measuring the absorbance of a purple formazan (B1609692) product[1]. To correct for this, it is crucial to include control wells containing only the culture medium and this compound at each concentration tested. The absorbance from these wells should be subtracted from the absorbance of the cell-containing wells to get an accurate reading[1].
Q5: What is the mechanism of action of biliverdin in cancer cells?
A5: Biliverdin is a key intermediate in the breakdown of heme and is converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR)[4][5]. In some breast cancer cell lines, such as MCF-7 and MDA-MB-468, biliverdin has been shown to reduce cell viability by inducing apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3[2][3][6]. It can also suppress the expression of key cell cycle proteins like cyclin A, D1, and E[2]. Its anti-proliferative effects have also been linked to the inhibition of MAPK phosphorylation[2][6].
IC50 Data Summary
The following table summarizes the known IC50 values for this compound in specific breast cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 24 hours | 247.4 | [1][2][3] |
| MDA-MB-468 | Breast Adenocarcinoma | 24 hours | 168.9 | [1][2][3] |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity.
Materials:
-
This compound
-
Sterile, anhydrous DMSO
-
Specific cell line of interest (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (supplemented with fetal bovine serum and antibiotics)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells until they are in the exponential growth phase[7].
-
Trypsinize, count, and adjust the cell suspension to the desired density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate[4][7].
-
Fill edge wells with sterile PBS to minimize evaporation effects[8].
-
Incubate the plate overnight (or for 24 hours) at 37°C in a 5% CO₂ incubator to allow cells to attach[4][7].
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mM)[4].
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM)[4].
-
Include a vehicle control (medium with the same final concentration of DMSO) and a "biliverdin only" background control for each concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound[7].
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well[1][4].
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into purple formazan crystals[1][7].
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells[7][8].
-
Add 100-150 µL of DMSO to each well to dissolve the crystals[1][8].
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution[7].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm[7] or 490 nm[8]).
-
Correct for Background: Subtract the average OD from the "biliverdin only" wells from the OD of the corresponding cell-treated wells.
-
Calculate Percent Viability: Normalize the corrected absorbance values to the vehicle-treated control wells using the formula: Percent Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100[9]
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value, which is the concentration that results in 50% cell viability[7][10].
-
Visualizations
Caption: Workflow for determining the IC50 value using an MTT assay.
Caption: Heme degradation and the biliverdin-bilirubin antioxidant cycle.
Caption: Simplified intrinsic apoptosis pathway induced by biliverdin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect or IC50 is higher than expected. | Concentration too low: The tested concentration range may be insufficient to induce a 50% inhibitory effect. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 250-500 µM)[1]. |
| Short incubation time: The effect of the compound may be time-dependent and require longer exposure. | Increase the incubation time (e.g., test at 24h, 48h, and 72h)[1][9]. | |
| Cell line is not responsive: The chosen cell line may lack the target pathway or be resistant to the compound's effects. | Confirm that the target pathway (e.g., heme oxygenase-1, NF-κB) is active in your cell line. Consider testing on a different, more sensitive cell line[1]. | |
| Compound precipitation: The compound may not be fully dissolved in the culture medium, reducing its effective concentration. | Visually inspect wells for precipitation. Ensure the stock solution is fully dissolved and consider the final DMSO concentration[7]. | |
| High background or inconsistent results in assay. | Interference from biliverdin color: The green color of the compound is contributing to the absorbance reading. | Include a "compound only" control (no cells) for each concentration. Subtract this background absorbance from your experimental wells[1]. |
| Inconsistent cell seeding: Uneven cell numbers across wells can dramatically affect results. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent technique[7]. | |
| Cell health and confluency: Using unhealthy, stressed, or over-confluent cells can lead to variable responses. | Use cells that are healthy and in the exponential growth phase. Do not let cells become over-confluent before seeding[7]. | |
| Compound instability: Biliverdin is photosensitive and can degrade if not handled properly. | Protect all stock solutions and treated plates from light during preparation and incubation to prevent degradation[1]. | |
| Reagent variability: Different batches of media, serum, or assay reagents can introduce variability. | Use consistent lots of all reagents throughout the experiment. If changing a lot, re-validate the assay[7]. | |
| Cannot determine a specific IC50 value from the curve. | Compound is not toxic enough: The compound may not achieve 50% inhibition even at the highest tested concentration. | Report the IC50 as "> [highest concentration tested]"[11]. |
| Poor curve fit: The data points do not form a clear sigmoidal curve, making it difficult for software to calculate an accurate IC50. | Ensure you have enough data points across a wide concentration range, especially around the expected IC50. Check for outliers and repeat the experiment with more replicates[10]. |
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Biliverdin Dihydrochloride vs. Bilirubin: A Comparative Guide for In Vitro Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacities of biliverdin (B22007) dihydrochloride (B599025) and its metabolic product, bilirubin (B190676). The information presented is supported by experimental data to aid in the evaluation of these endogenous molecules for research and therapeutic applications. While both molecules exhibit antioxidant properties, extensive research indicates that bilirubin is the more potent antioxidant, a characteristic amplified by a catalytic redox cycle.
Quantitative Comparison of Antioxidant Activity
The following table summarizes key quantitative parameters from studies evaluating the antioxidant activity of biliverdin and bilirubin derivatives. It is important to note that direct comparative IC50 values from single studies using standardized assays like DPPH or ABTS are not consistently available in the reviewed literature.
| Antioxidant Assay | Biliverdin/Biliverdin Derivative | Bilirubin/Bilirubin Derivative | Key Findings |
| Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ (BVDE) | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ (BRDE) | Bilirubin dimethyl ester (BRDE) demonstrates a rate constant for hydrogen-atom transfer to peroxyl radicals that is more than double that of biliverdin dimethyl ester (BVDE).[1] |
| n = 2.7 (BVDE) | n = 2.0 (BRDE) | BVDE is capable of trapping a slightly higher number of peroxyl radicals per molecule compared to BRDE.[1] | |
| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin shows significantly greater efficacy in inhibiting protein tyrosine nitration mediated by peroxynitrite.[1] |
| Superoxide (B77818) Scavenging | Less Efficient | More Efficient | Bilirubin has a greater capacity for scavenging superoxide radicals. In some systems, biliverdin has been observed to even promote the production of superoxide.[1] |
| Mitochondrial ROS Scavenging | Less Efficient | 3-fold more efficient | In studies using isolated heart mitochondria, bilirubin was more effective at reducing the formation of reactive oxygen and nitrogen species.[1] |
| DPPH Radical Scavenging | Exhibits activity | Exhibits concentration-dependent activity | While both compounds show the ability to scavenge DPPH radicals, direct comparative IC50 values are not readily available in the literature.[1] |
| ABTS Radical Scavenging | Did not produce 50% scavenging | Did not produce 50% scavenging | In the specific study cited, neither compound achieved 50% scavenging in the ABTS assay.[2] |
The Bilirubin-Biliverdin Redox Cycle: A Potent Antioxidant System
A critical aspect of bilirubin's potent antioxidant action is the bilirubin-biliverdin redox cycle.[2] In this cycle, bilirubin is oxidized to biliverdin as it neutralizes reactive oxygen species (ROS). The resulting biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR), an enzyme present in the cytosol of cells.[3][4] This catalytic cycle, fueled by NADPH, amplifies the antioxidant capacity of bilirubin, enabling low physiological concentrations to protect against a significantly larger oxidant load.[5][6] The lipophilic nature of bilirubin makes it particularly effective at protecting against lipid peroxidation within cellular membranes.[2]
However, it is worth noting that the universal applicability of this recycling mechanism has been a subject of some debate in the scientific community. Some studies suggest that the degradation of bilirubin, rather than its conversion to biliverdin, is the predominant reaction with certain types of peroxyl radicals.[7]
Caption: The Bilirubin-Biliverdin Antioxidant Redox Cycle.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of Test Samples: Dissolve biliverdin dihydrochloride and bilirubin in a suitable solvent, such as DMSO, to create stock solutions. From these, prepare a series of dilutions.[2]
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each test sample dilution to individual wells.
-
Initiation of Reaction: Add a methanolic solution of DPPH to each well and mix thoroughly. A blank control containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Test Samples and Standards: Prepare a series of standard solutions of a known antioxidant, such as Trolox. Dissolve this compound and bilirubin in an appropriate solvent and prepare a series of dilutions.[2]
-
Reaction Mixture: In a 96-well microplate, add a small volume of the Trolox standards or test samples to separate wells, followed by the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[2]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[2]
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalents (TEAC).
Caption: General experimental workflow for comparing antioxidant activity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 7. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Biliverdin and Bilirubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) and its metabolic product, bilirubin (B190676), are best known as bile pigments resulting from the catabolism of heme. For decades, they were largely considered waste products. However, a growing body of evidence has illuminated their potent cytoprotective properties, including significant anti-inflammatory and antioxidant effects. While closely related, these two molecules employ distinct and overlapping mechanisms to quell inflammation, making them intriguing candidates for therapeutic development. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating their therapeutic potential.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activities of biliverdin and bilirubin are multifaceted. Biliverdin primarily acts through a receptor-mediated signaling cascade, while bilirubin's effects are largely attributed to its powerful antioxidant capacity.
Biliverdin: A Signaling-Mediated Approach
Biliverdin's anti-inflammatory effects are critically dependent on the enzyme Biliverdin Reductase (BVR).[1][2][3] BVR is not only a cytosolic enzyme that converts biliverdin to bilirubin but also functions as a cell surface receptor and a transcriptional regulator.[1][2][3][4]
The primary mechanisms include:
-
PI3K/Akt Pathway Activation: Upon binding to cell surface BVR on macrophages, biliverdin initiates a signaling cascade. The enzymatic conversion of biliverdin to bilirubin by BVR triggers tyrosine phosphorylation of BVR's cytoplasmic tail.[1] This phosphorylated BVR then recruits the p85α subunit of phosphatidylinositol 3-kinase (PI3K), leading to the activation of the downstream kinase Akt.[1][2]
-
IL-10 Production: The activation of the BVR-PI3K-Akt pathway culminates in the increased production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1][2][3]
-
TLR4 Inhibition: Biliverdin also suppresses the expression of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS).[2][4][5] This process is mediated by nitric oxide (NO). Biliverdin induces the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to NO production.[4][5] NO then S-nitrosylates BVR, facilitating its translocation to the nucleus where it binds to the TLR4 promoter and inhibits its transcription.[4][5]
Bilirubin: A Potent Antioxidant Defense
Bilirubin is recognized as one of the most potent endogenous antioxidants in mammals. Its anti-inflammatory effects are largely a consequence of its ability to scavenge reactive oxygen species (ROS).
The primary mechanisms include:
-
ROS Scavenging and the Bilirubin-Biliverdin Cycle: Bilirubin effectively neutralizes a wide range of ROS. In the process, it is oxidized back to biliverdin. BVR then rapidly reduces biliverdin back to bilirubin, creating a powerful catalytic cycle that allows nanomolar concentrations of bilirubin to protect against much higher concentrations of oxidants.
-
Inhibition of Leukocyte Migration: A key anti-inflammatory function of bilirubin is its ability to disrupt the migration of leukocytes across the vascular endothelium into tissues.[6][7][8] It achieves this by inhibiting Vascular Cell Adhesion Molecule-1 (VCAM-1) dependent signaling.[6][7][8] The binding of leukocytes to VCAM-1 on endothelial cells normally triggers ROS production (via NADPH oxidase), which is necessary for endothelial cell retraction and leukocyte transmigration.[6][9] By scavenging these essential ROS, bilirubin prevents the downstream signaling required for leukocyte infiltration, without affecting the initial adhesion of leukocytes.[6][10]
-
Suppression of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, high levels of NO produced by iNOS can be cytotoxic. Bilirubin has been shown to prevent the upregulation of iNOS in response to LPS by scavenging NADPH oxidase-derived ROS, which are necessary for the activation of transcription factors like HIF-1α that drive iNOS expression.[11][12]
Quantitative Data Comparison
Direct comparative studies on the anti-inflammatory potency of biliverdin and bilirubin are limited. However, data from antioxidant assays, a key mechanism for bilirubin, provide a quantitative basis for comparison. The following table summarizes key parameters from a study evaluating the antioxidant activity of bilirubin and biliverdin derivatives.
| Parameter | Biliverdin Derivative (BVDE) | Bilirubin Derivative (BRDE) | Method | Key Finding |
| Rate Constant for H-atom transfer to Peroxyl Radicals (kinh) | 10.2 x 10⁴ M⁻¹s⁻¹ | 22.5 x 10⁴ M⁻¹s⁻¹ | Inhibited autoxidation of styrene | Bilirubin derivative scavenges peroxyl radicals more than twice as fast as the biliverdin derivative. |
| Stoichiometric Factor (n) | 2.7 | 2.0 | Inhibited autoxidation of styrene | The biliverdin derivative can trap a slightly higher number of peroxyl radicals per molecule. |
| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Inhibition of peroxynitrite-mediated protein nitration | Bilirubin is significantly more effective at neutralizing peroxynitrite. |
Data synthesized from studies comparing dimethyl esters of biliverdin (BVDE) and bilirubin (BRDE).
Signaling and Experimental Workflow Diagrams
Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory effects of biliverdin and bilirubin in common experimental models.
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol is designed to assess the ability of biliverdin or bilirubin to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂. Cells are plated in 6-well or 12-well plates and allowed to adhere overnight.
2. Treatment:
-
Pre-treatment: Aspirate culture medium and replace with fresh medium containing desired concentrations of biliverdin or bilirubin (e.g., 1-50 µM). A vehicle control (e.g., DMSO or PBS) should be included. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (from E. coli O111:B4) to the wells to a final concentration of 100-200 ng/mL. Do not add LPS to negative control wells.
-
Incubation: Incubate for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
3. Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent assay.
-
Cytokine Measurement: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the supernatant using ELISA kits.
-
Gene Expression: Isolate total RNA from the cells. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of genes such as Nos2 (iNOS), Tnf, Il6, and Tlr4.
-
Protein Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of signaling proteins like Akt or the expression of iNOS and TLR4.
Protocol 2: In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol evaluates the therapeutic efficacy of biliverdin or bilirubin in a chemically-induced model of inflammatory bowel disease.[12][13]
1. Animals:
-
Species/Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: House animals in a controlled environment for at least one week before the experiment with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Control (regular drinking water, vehicle injection)
-
Group 2: DSS only (DSS in drinking water, vehicle injection)
-
Group 3: DSS + Biliverdin (DSS in drinking water, biliverdin injection)
-
Group 4: DSS + Bilirubin (DSS in drinking water, bilirubin injection)
3. Induction of Colitis and Treatment:
-
Colitis Induction: Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days.[12][13] The control group receives regular water.
-
Treatment: Administer biliverdin or bilirubin (e.g., 30 mg/kg body weight) or vehicle via daily intraperitoneal (i.p.) injection, starting 24 hours before or concurrently with DSS administration.[12][13]
4. Monitoring and Sample Collection:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Sacrifice: On day 7, euthanize the mice.
-
Sample Collection: Collect blood via cardiac puncture for serum cytokine analysis. Resect the entire colon and measure its length (a marker of inflammation). Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay (a marker of neutrophil infiltration), and cytokine/protein/RNA analysis.
5. Endpoint Analysis:
-
Macroscopic Scoring: Assess colon length and visible signs of damage.
-
Histopathology: Fix colon segments in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score tissue sections for severity of inflammation, crypt damage, and cellular infiltration.
-
MPO Assay: Homogenize colon tissue and measure MPO activity using a colorimetric assay kit.
-
Tissue Cytokines: Measure cytokine levels in colon tissue homogenates using ELISA.
Conclusion
Both biliverdin and bilirubin demonstrate potent anti-inflammatory effects, positioning them as promising therapeutic agents. However, they operate through fundamentally different, albeit complementary, mechanisms.
-
Biliverdin acts as a signaling molecule, engaging the BVR receptor to actively upregulate anti-inflammatory pathways (PI3K/Akt/IL-10) and downregulate pro-inflammatory receptors (TLR4). Its action is specific and dependent on cellular machinery.
-
Bilirubin functions primarily as a powerful, direct-acting antioxidant. Its ability to catalytically scavenge ROS allows it to broadly inhibit inflammation at key points, such as preventing the leukocyte infiltration that drives tissue damage in many inflammatory diseases.
The choice between biliverdin and bilirubin for therapeutic development may depend on the specific inflammatory context. Biliverdin's signaling-based approach may be advantageous for conditions driven by specific receptor pathways like TLR4, while bilirubin's robust antioxidant activity is well-suited for diseases characterized by high levels of oxidative stress and widespread leukocyte infiltration. Further head-to-head studies in various disease models are essential to fully delineate their comparative efficacy and therapeutic potential.
References
- 1. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 3. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unconjugated bilirubin inhibits VCAM-1-mediated transendothelial leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bilirubin acts as an endogenous regulator of inflammation by disrupting adhesion molecule-mediated leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Unconjugated Bilirubin Inhibits VCAM-1-Mediated Transendothelial Leukocyte Migration1 | Semantic Scholar [semanticscholar.org]
- 11. Bilirubin inhibits the up-regulation of inducible nitric oxide synthase by scavenging reactive oxygen species generated by the toll-like receptor 4-dependent activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Unconjugated Bilirubin Attenuates DSS-Induced Colitis Potentially via Enhancement of Bilirubin Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Signaling Pathway Activation: Biliverdin Dihydrochloride vs. Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biliverdin Dihydrochloride and Sulforaphane, two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making its modulation a key therapeutic strategy for a range of diseases. This document presents supporting experimental data, detailed protocols for validation, and visual diagrams to facilitate a clear understanding of their mechanisms and performance.
The Nrf2 Signaling Pathway: A Cellular Guardian
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as this compound or Sulforaphane, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Performance Comparison: this compound vs. Sulforaphane
The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound and Sulforaphane in activating the Nrf2 signaling pathway. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration can influence the observed effects.
Table 1: Nrf2 Nuclear Translocation (Western Blot)
| Compound | Cell Type | Treatment | Fold Change (Nuclear Nrf2 vs. Control) | Reference |
| Biliverdin | HT22 cells | 40 mg/kg (in vivo) | Significant Increase | [1] |
| Sulforaphane | C2C12 myotubes | 10 µM | ~2.5-fold | [2] |
| Sulforaphane | PAM212 cells | 3 µM for 6h | ~3-fold | [3] |
Table 2: ARE-Luciferase Reporter Gene Assay
| Compound | Cell Type | Treatment | Fold Induction (Luciferase Activity vs. Control) | Reference |
| Biliverdin | HT22 cells | 40 mg/kg (in vivo) | Significant Increase in Nrf2 binding to A20 promoter | [1] |
| Sulforaphane | A2780 cells | 5 µM | Upregulation of ARE/NRF2 pathway | [4] |
| Sulforaphane | Human Keratinocytes | 20 µM | ~3.5-fold (with p21 promoter) | [5] |
Table 3: Nrf2 Target Gene Expression (qPCR)
| Compound | Target Gene | Cell Type | Treatment | Fold Change (mRNA vs. Control) | Reference |
| Biliverdin | A20 | HT22 cells | 40 mg/kg (in vivo) | Significant Increase | [1] |
| Sulforaphane | NQO1 | BV2 microglia | Not Specified | >10-fold | [6] |
| Sulforaphane | HO-1 | BV2 microglia | Not Specified | ~6-fold | [6] |
| Sulforaphane | NQO1 | K562 cells | 10 µM for 24h | ~6-fold | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Western Blot for Nrf2 Nuclear Translocation
This protocol is for determining the levels of Nrf2 protein in the nuclear fraction of cells following treatment.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HepG2, C2C12) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, Sulforaphane, or vehicle control for the specified duration (e.g., 6, 12, or 24 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, wash cells twice with ice-cold PBS.
-
Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions.
-
Determine the protein concentration of both fractions using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) from the nuclear extracts by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (typically 1:1000 dilution) overnight at 4°C. Also, probe for a nuclear loading control like Lamin B1 or PARP-1.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Nrf2 band intensity to the loading control.
-
Calculate the fold change in nuclear Nrf2 levels in treated samples compared to the vehicle control.
-
ARE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2 by using a luciferase reporter gene under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound, Sulforaphane, or a vehicle control.
-
Incubate for a defined period (e.g., 6-24 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity using an appropriate reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by comparing the normalized response of the treated samples to the vehicle control.
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is used to quantify the mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound, Sulforaphane, or vehicle control as described in the Western Blot protocol.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control to determine the fold change in mRNA expression.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane reduces molecular response to hypoxia in ovarian tumor cells independently of their resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane Induction of p21Cip1 Cyclin-dependent Kinase Inhibitor Expression Requires p53 and Sp1 Transcription Factors and Is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Yet Integral Contributions of Nrf1 and Nrf2 in the Human HepG2 Cells on Antioxidant Cytoprotective Response against Tert-Butylhydroquinone as a Pro-Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Biliverdin Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the heme catabolic pathway, is emerging as a potent therapeutic agent with significant antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comprehensive cross-validation of its effects in various cell lines, offering a comparative analysis with its metabolic product, bilirubin (B190676), and outlining key experimental protocols to aid researchers, scientists, and drug development professionals in their investigations.
Key Therapeutic Effects Across Cell Lines
Biliverdin dihydrochloride has demonstrated multifaceted therapeutic effects in a range of cell line models, positioning it as a promising candidate for further preclinical and clinical investigation. Its primary mechanisms of action include the modulation of key signaling pathways involved in cellular stress, inflammation, and programmed cell death.
Antioxidant Properties in Neuronal Cells
In neuronal cell lines such as HT22, biliverdin exhibits significant neuroprotective effects by mitigating oxidative stress. This is largely attributed to its rapid conversion to bilirubin by the enzyme biliverdin reductase (BVR). Bilirubin is a potent scavenger of reactive oxygen species (ROS).[1] The antioxidant activity of biliverdin is also linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][3]
Anti-inflammatory Action in Macrophages
Biliverdin demonstrates robust anti-inflammatory effects in macrophage cell lines like RAW 264.7. Upon stimulation with lipopolysaccharide (LPS), biliverdin treatment has been shown to suppress the production of pro-inflammatory cytokines. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5][6]
Anti-apoptotic and Anti-proliferative Effects in Cancer Cell Lines
In various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and head and neck squamous cell carcinoma (HNSCC), biliverdin has been shown to induce apoptosis and inhibit proliferation.[7][8] The pro-apoptotic effects are mediated through the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3.[7][9] Furthermore, biliverdin can suppress cancer cell proliferation by inhibiting the Mitogen-activated protein kinase (MAPK) signaling pathway.[7]
Comparative Analysis: Biliverdin vs. Bilirubin
While biliverdin itself possesses antioxidant properties, its primary antioxidant function in vivo is often attributed to its conversion to bilirubin. The following table summarizes a quantitative comparison of the antioxidant capacities of biliverdin and bilirubin from in vitro studies.
| Antioxidant Parameter | Biliverdin | Bilirubin | Key Finding | Cell Line/System |
| Peroxyl Radical Scavenging | Less Potent | More Potent | Bilirubin exhibits a higher rate constant for scavenging peroxyl radicals. | Chemical Assays |
| Superoxide (B77818) Anion Scavenging | Less Potent | More Potent | Bilirubin is a more effective scavenger of superoxide anions. | Neuronal Cultures[10] |
| Protection against H₂O₂-induced toxicity | Protective | More Protective | Nanomolar concentrations of bilirubin are neuroprotective against hydrogen peroxide. | Hippocampal and Cortical Neuronal Cultures[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic effects. Below are summarized protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: HT22 (murine hippocampal), RAW 264.7 (murine macrophage), MCF-7 and MDA-MB-468 (human breast cancer).
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution is prepared by dissolving this compound powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound for specific durations depending on the assay.
Measurement of Reactive Oxygen Species (ROS)
-
Assay: The 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) assay is commonly used.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with this compound.
-
After treatment, the cells are washed and incubated with DCFH-DA solution.
-
An oxidative stressor (e.g., H₂O₂) is added to induce ROS production.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader.
-
Assessment of Inflammatory Cytokines
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
RAW 264.7 macrophages are stimulated with LPS in the presence or absence of this compound.
-
The cell culture supernatants are collected after the incubation period.
-
The concentrations of cytokines such as TNF-α and IL-10 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Evaluation of Apoptosis
-
Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Cancer cells are treated with this compound.
-
The cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay: The activity of caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assays with specific substrates.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in biliverdin's therapeutic action is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for in vitro studies of biliverdin.
Caption: Biliverdin's antioxidant mechanism in neuronal cells.
Caption: Biliverdin's anti-inflammatory action in macrophages.
Caption: Biliverdin-induced apoptosis in cancer cells.
Future Directions
While the therapeutic potential of this compound is evident, further research is warranted. Direct comparative studies against established antioxidant, anti-inflammatory, and anti-apoptotic agents are needed to fully elucidate its relative efficacy. Investigating its effects in more complex co-culture and 3D cell culture models will also provide a more physiologically relevant understanding of its therapeutic potential. The data presented in this guide serves as a valuable resource to propel further investigation into this promising molecule.
References
- 1. Neuroprotective Roles of the Biliverdin Reductase-A/Bilirubin Axis in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bilirubin Oxidation End Products (BOXes) Induce Neuronal Oxidative Stress Involving the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 7. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. d-nb.info [d-nb.info]
- 10. pnas.org [pnas.org]
A Comparative Analysis of Biliverdin Dihydrochloride and Other Antioxidants
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of various antioxidant compounds is paramount. This guide provides a comprehensive comparative analysis of biliverdin (B22007) dihydrochloride (B599025) against a panel of widely recognized antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), glutathione (B108866) (GSH), and N-acetylcysteine (NAC). This comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Biliverdin, a green tetrapyrrolic bile pigment, is a product of heme catabolism catalyzed by the enzyme heme oxygenase.[1] While historically viewed as a mere metabolic intermediate in the pathway to bilirubin (B190676), recent studies have highlighted its intrinsic biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] Biliverdin dihydrochloride is a stable, water-soluble salt of biliverdin commonly utilized in research.[3]
A critical aspect of biliverdin's antioxidant role in biological systems is its rapid conversion to bilirubin by biliverdin reductase (BVR).[4][5] Bilirubin is a potent antioxidant, and this conversion is part of a catalytic redox cycle where bilirubin is oxidized back to biliverdin while neutralizing reactive oxygen species (ROS), and then biliverdin is reduced back to bilirubin.[4][5] This recycling mechanism amplifies the antioxidant capacity, allowing low physiological concentrations of these bile pigments to exert significant protective effects.[5]
Quantitative Comparison of Antioxidant Capacity
Direct comparative data for this compound using standardized antioxidant assays like ORAC and DPPH are limited in publicly available literature. This is largely because its primary antioxidant function in vivo is mediated through its conversion to bilirubin.[6] However, available data for biliverdin derivatives and other antioxidants are summarized below to provide a comparative perspective.
| Antioxidant | Assay | Metric | Value | Reference(s) |
| Biliverdin Derivative (BVDE) | Peroxyl Radical Scavenging | Rate Constant (k inh) | 10.2 x 10⁴ M⁻¹s⁻¹ | [4] |
| Bilirubin Derivative (BRDE) | Peroxyl Radical Scavenging | Rate Constant (k inh) | 22.5 x 10⁴ M⁻¹s⁻¹ | [4] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | IC50 | ~3.37 - 6.1 µg/mL | [5][7] |
| ORAC | Relative ORAC Value | 0.20 (vs. Trolox) | [8] | |
| Vitamin E (α-Tocopherol) | DPPH Radical Scavenging | IC50 | Comparable to Trolox | [9] |
| ORAC | µmol TE/g | ~1,293 | [10] | |
| Glutathione (GSH) | DPPH Radical Scavenging | IC50 | ~2.46 - 3.40 mg/mL | [11] |
| ORAC | Relative ORAC Value | Lower than Trolox | [12] | |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Activity | Lower than NACA | [13] |
| TEAC | Activity | Lower than Melatonin |
Note: IC50 (half-maximal inhibitory concentration) values can vary significantly based on experimental conditions. TEAC stands for Trolox Equivalent Antioxidant Capacity. BVDE is biliverdin dimethyl ester and BRDE is bilirubin dimethyl ester. Data for N-Acetylcysteine (NAC) is presented qualitatively due to the lack of specific IC50 or ORAC values in the reviewed literature. The data indicates that N-Acetylcysteine Amide (NACA) exhibits higher DPPH scavenging ability than NAC.[13]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of biliverdin are not solely dependent on direct radical scavenging but are also intricately linked to the modulation of cellular signaling pathways, particularly the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. Heme oxygenase-1 (HO-1), the enzyme that produces biliverdin, is one of the key enzymes upregulated by Nrf2 activation. This creates a positive feedback loop, enhancing the cellular antioxidant defense.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. Below are detailed methodologies for two common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound, Vitamin C, etc.)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent used for the DPPH solution to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH solution (e.g., 100 µL of sample + 100 µL of DPPH solution). A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.
-
Prepare a series of Trolox standards in phosphate buffer to generate a standard curve.
-
-
Sample Preparation: Dissolve the test compounds in phosphate buffer to the desired concentrations.
-
Assay Procedure:
-
To each well of the black microplate, add the fluorescent probe solution (e.g., 150 µL).
-
Add the sample, standard, or blank (phosphate buffer) to the respective wells (e.g., 25 µL).
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples from the standard curve and express the results as micromoles of Trolox Equivalents (TE) per gram or liter.
-
Experimental Workflow for Comparative Antioxidant Analysis
A systematic workflow is essential for the objective comparison of antioxidant performance. The following diagram illustrates a typical experimental workflow for assessing and comparing the antioxidant activities of various compounds.
Conclusion
This compound holds a unique position among antioxidants. While it possesses intrinsic radical scavenging capabilities, its primary antioxidant strength in a biological context is realized through its enzymatic conversion to bilirubin and the subsequent, highly efficient bilirubin-biliverdin redox cycle. This indirect mechanism makes direct quantitative comparisons with classical chain-breaking antioxidants like Vitamin C and Vitamin E challenging using standard in vitro assays.
In contrast, Vitamin C, Vitamin E, and glutathione are well-characterized direct antioxidants with established efficacy in various assays. Vitamin C is a potent water-soluble antioxidant, while Vitamin E is a key lipid-soluble antioxidant protecting cell membranes from peroxidation. Glutathione is a crucial intracellular antioxidant, and its precursor, N-acetylcysteine, supports its synthesis.
For researchers and drug development professionals, the choice of antioxidant depends on the specific application and the nature of the oxidative stress being targeted. While this compound may not exhibit the highest direct radical scavenging activity in simple chemical assays, its ability to be recycled and its involvement in the potent bilirubin-mediated antioxidant system make it a highly significant and promising cytoprotective agent. Further research focusing on cellular models that incorporate the activity of biliverdin reductase is necessary to fully elucidate and quantify the comparative antioxidant efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Biliverdin Dihydrochloride and Tempol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of biliverdin (B22007) dihydrochloride (B599025) and tempol (B1682022), focusing on their therapeutic efficacy in preclinical models of oxidative stress and inflammation. The information is curated to assist in the evaluation of these compounds for further research and drug development.
Core Mechanisms of Action
Biliverdin Dihydrochloride: A key intermediate in heme catabolism, biliverdin itself possesses antioxidant properties. However, its primary in vivo efficacy is largely attributed to its rapid conversion to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). Bilirubin is a potent antioxidant, and the biliverdin-bilirubin redox cycle is a key mechanism for cellular protection against oxidative stress.[1] Biliverdin has also been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and augmenting the anti-inflammatory cytokine IL-10.[1]
Tempol: A redox-cycling nitroxide, tempol is a potent antioxidant that functions as a superoxide (B77818) dismutase (SOD) mimetic, promoting the metabolism of various reactive oxygen species (ROS).[2][3] It has demonstrated the ability to preserve mitochondrial function and improve tissue oxygenation.[2][3] Tempol also exhibits anti-inflammatory properties by reducing the expression of NF-κB and TNF-α.[4]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound and tempol administration in various preclinical models.
Table 1: Effects on Survival Rates in Animal Models
| Compound | Animal Model | Disease/Injury Model | Dosage and Administration | Control Survival Rate | Treatment Survival Rate |
| This compound | Rat | Orthotopic Liver Transplantation | 50 µmol/kg, IV | 50% | 90-100%[1] |
| This compound | Rat | LPS-induced Endotoxic Shock | 35 mg/kg, IP | 20% | 87%[1][5] |
Table 2: Modulation of Inflammatory and Injury Markers in Hepatic Ischemia-Reperfusion (I/R) in Rats
| Compound | Parameter | Control (I/R) | Treatment (I/R) | Fold Change/Percentage Reduction |
| This compound | ||||
| AST (U/L) | ~2500 | ~1000 | ~60% reduction | |
| ALT (U/L) | ~3500 | ~1500 | ~57% reduction | |
| TNF-α (pg/mg protein) | ~180 | ~60 | ~67% reduction | |
| IL-6 (pg/mg protein) | ~250 | ~100 | ~60% reduction | |
| Tempol | ||||
| AST (U/L) | ~3000 | ~1500 | ~50% reduction | |
| ALT (U/L) | ~4500 | ~2000 | ~56% reduction | |
| LDH (U/L) | ~8000 | ~4000 | ~50% reduction | |
| γ-GT (U/L) | ~15 | ~7 | ~53% reduction |
Note: Data for the above table is synthesized from multiple sources where direct numerical values were not always available and are presented as approximations for comparative purposes.
Table 3: Effects on Markers of Oxidative Stress and Inflammation in Other Models
| Compound | Animal Model | Disease/Injury Model | Marker | Effect of Treatment |
| This compound | Rat | Cerebral I/R | Infarct Volume | Significantly reduced |
| TNF-α, IL-6, IL-1β mRNA | Significantly downregulated[6] | |||
| Tempol | Rat | Methotrexate-induced Liver Injury | MDA, MPO | Significantly lower |
| SOD, CAT, GPx | Significantly higher | |||
| Tempol | Mouse | Cigarette Smoke Exposure | IL-6, IL-1β, IL-17, TNF-α | Reduced to basal or by ~50% |
| Nrf2-associated genes (Ho-1, Gpx2) | Enhanced expression[7] |
Signaling Pathways
The therapeutic effects of this compound and tempol are mediated through the modulation of key intracellular signaling pathways.
Caption: this compound signaling pathway.
Caption: Tempol antioxidant and anti-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.
Rat Model of Hepatic Ischemia-Reperfusion Injury
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
Anesthesia is induced, and a midline laparotomy is performed.
-
The portal vein and hepatic artery supplying the left and median lobes of the liver are occluded with a microvascular clamp to induce partial hepatic ischemia (typically 70%).
-
After the ischemic period (e.g., 60 minutes), the clamp is removed to allow reperfusion.
-
This compound Administration: A typical dose is 50 µmol/kg administered intravenously immediately before reperfusion.[1]
-
Tempol Administration: A common dosage is 30 mg/kg administered intravenously 5 minutes prior to the onset of ischemia.[8]
-
-
Assessments: Blood and liver tissue samples are collected at various time points post-reperfusion for analysis of liver enzymes (ALT, AST), inflammatory cytokines (TNF-α, IL-6), and markers of oxidative stress (e.g., MDA). Histological analysis of liver tissue is also performed.
Rat Model of Cerebral Ischemia-Reperfusion Injury (tMCAO)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Transient middle cerebral artery occlusion (tMCAO) is performed by introducing a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
-
The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia.
-
The filament is then withdrawn to allow for reperfusion.
-
This compound Administration: A dose of 35 mg/kg is administered intraperitoneally 15 minutes prior to reperfusion and at subsequent time points.[1]
-
-
Assessments: Neurological deficit scores, cerebral infarct volume (measured by TTC staining), and molecular markers of inflammation and oxidative stress in the brain tissue are evaluated.
Caption: General experimental workflow for in vivo efficacy assessment.
Summary and Conclusion
Both this compound and tempol demonstrate significant protective effects in in vivo models of oxidative stress and inflammation. Biliverdin's efficacy is closely linked to its conversion to the potent antioxidant bilirubin and its ability to modulate inflammatory signaling pathways. Tempol acts as a robust SOD mimetic, directly scavenging reactive oxygen species and influencing downstream anti-inflammatory and antioxidant gene expression.
The choice between these two compounds for a specific therapeutic application will likely depend on the precise pathological context, including the primary drivers of the disease (e.g., superoxide-mediated damage vs. a broader inflammatory cascade) and the desired pharmacokinetic profile. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions for future preclinical and translational studies.
References
- 1. benchchem.com [benchchem.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Rodent models of hepatic ischemia-reperfusion injury: time and percentage-related pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. nwlifescience.com [nwlifescience.com]
- 7. researchgate.net [researchgate.net]
- 8. Tempol, an intracelullar free radical scavenger, reduces liver injury in hepatic ischemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Biliverdin Dihydrochloride for In Situ Bilirubin Generation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biliverdin (B22007) dihydrochloride (B599025) as a precursor for the in situ generation of bilirubin (B190676), evaluating its performance against alternative methods. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal approach for their studies.
Introduction
Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant and anti-inflammatory agent.[1] Its therapeutic potential is significant, yet its clinical application is hampered by poor solubility and potential toxicity at high concentrations.[2] An effective strategy to harness bilirubin's benefits is its in situ generation from a precursor molecule. Biliverdin dihydrochloride, a stable and water-soluble form of biliverdin, serves as a direct precursor to bilirubin through the action of the ubiquitous enzyme biliverdin reductase (BVR).[2] This guide compares the use of this compound for intracellular bilirubin production with alternative approaches, such as the direct administration of modified bilirubin.
Comparative Analysis: this compound vs. Alternatives
The primary alternative to using this compound for elevating intracellular bilirubin levels is the direct delivery of bilirubin itself, often in a modified, more soluble form such as PEGylated bilirubin nanoparticles.[3]
Physicochemical and Biological Properties
| Property | This compound | PEGylated Bilirubin Nanoparticles | Rationale & References |
| Solubility | Soluble in DMSO and basic aqueous solutions (pH > 9). Sparingly soluble at neutral pH. | Water-soluble. | This compound's solubility profile requires careful vehicle selection for in vivo studies. PEGylation of bilirubin overcomes its inherent insolubility.[2][3] |
| Mechanism of Action | Enters cells and is enzymatically converted to bilirubin by biliverdin reductase (BVR). | Nanoparticles are taken up by cells, releasing bilirubin intracellularly. | Biliverdin relies on endogenous enzymatic activity, while nanoparticles provide a direct delivery system.[2][3] |
| Bioavailability | Dependent on cellular uptake and BVR activity. | Can be engineered for targeted delivery and enhanced bioavailability. | Nanoparticle formulation can improve circulation time and targeting to specific tissues.[3] |
| Toxicity | Generally considered to have low toxicity.[2] | Nanoparticle components (e.g., PEG) are generally biocompatible, but the overall formulation requires toxicity assessment. | The safety profile of both approaches is a critical consideration for therapeutic applications.[2][3] |
Performance in Generating Intracellular Bilirubin
Signaling Pathways and Experimental Workflows
Heme Catabolism and Bilirubin-Biliverdin Redox Cycling
The enzymatic conversion of heme to bilirubin is a fundamental biological pathway. Bilirubin's potent antioxidant activity is amplified through a redox cycle where it is oxidized to biliverdin while neutralizing reactive oxygen species (ROS), and then recycled back to bilirubin by BVR.
Caption: Heme degradation pathway and the bilirubin-biliverdin antioxidant redox cycle.
General Experimental Workflow for Comparison
A typical workflow to compare the efficacy of this compound and an alternative, such as PEGylated bilirubin nanoparticles, in protecting cells from oxidative stress.
Caption: A generalized workflow for comparing different methods of intracellular bilirubin delivery.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from methods used to assess the antioxidant effects of biliverdin and bilirubin.[2]
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Materials:
-
Cells in culture
-
This compound
-
Alternative bilirubin delivery agent (e.g., PEGylated bilirubin nanoparticles)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound, the alternative agent, or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) to the wells for 30-60 minutes.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Add PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Measurement of Intracellular Bilirubin Concentration
This protocol provides a general method for quantifying intracellular bilirubin.
Principle: Intracellular bilirubin is extracted and measured spectrophotometrically or by more sensitive methods like HPLC.
Materials:
-
Treated cells
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sodium sulfate (B86663)
-
Spectrophotometer or HPLC system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer.
-
Extract bilirubin from the cell lysate by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and collect the lower organic phase containing bilirubin.
-
Dry the organic phase using sodium sulfate and then evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried bilirubin extract in a known volume of chloroform or a suitable mobile phase for HPLC.
-
Measure the absorbance of the reconstituted extract at ~450 nm or analyze by HPLC with a standard curve of known bilirubin concentrations.
-
Normalize the bilirubin amount to the total protein content of the cell lysate.
Conclusion
This compound offers a convenient and effective method for the in situ generation of bilirubin, leveraging the endogenous enzymatic machinery. Its primary advantages are its stability and water solubility compared to unconjugated bilirubin. However, its efficacy is contingent on cellular uptake and the activity of biliverdin reductase. Alternative approaches, such as the use of PEGylated bilirubin nanoparticles, provide a direct delivery mechanism that bypasses the need for enzymatic conversion and may offer improved bioavailability and targeting. The choice between these methods will depend on the specific experimental context, including the cell type, the desired duration of action, and the importance of enzymatic regulation in the process being studied. Further direct comparative studies are needed to quantify the relative efficiencies of these different approaches in various biological systems.
References
Evaluating the Specificity of Biliverdin Dihydrochloride in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of biological pathways is paramount. Biliverdin (B22007) dihydrochloride (B599025), a stable salt of the heme catabolite biliverdin, is a key reagent in various assays, particularly those investigating cellular redox status and inflammatory responses. This guide provides an objective comparison of biliverdin dihydrochloride's performance with alternative compounds in several key biological assays, supported by experimental data and detailed protocols.
Biliverdin Reductase Activity Assay
The enzymatic conversion of biliverdin to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR) is a critical step in the heme degradation pathway. Assaying BVR activity is fundamental to understanding cellular antioxidant defenses.
Comparison of Substrates for Biliverdin Reductase
While biliverdin IXα is the natural substrate for the predominant adult isoform, BVRA, other biliverdin isomers and analogs can also be utilized by BVR isozymes, albeit with varying efficiencies. The choice of substrate can significantly impact the interpretation of experimental results.
| Substrate | BVR Isoform Specificity (Predominant) | Relative Reaction Rate | Key Considerations |
| Biliverdin IXα Dihydrochloride | BVRA | High | The most common and physiologically relevant substrate for BVRA. The dihydrochloride salt offers enhanced stability and solubility. |
| Biliverdin IXβ | BVRB | High (for BVRB) | Predominant isomer during fetal development.[1] Useful for studying the specific activity of BVRB.[1] |
| Biliverdin XIIIα | BVRA (form 1) | Moderate to High | Reduced at a much higher rate by the major form of rat liver BVR (form 1) compared to other XIII isomers.[2] |
| Biliverdin XIIIβ | BVR (form 3) | Moderate | Preferentially reduced by CoCl2-induced BVR (form 3).[2] |
| Mesobiliverdin IXα | BVRA | High | A natural analog derived from microalgae; offers a scalable and high-purity alternative to biliverdin IXα.[3] |
| Synthetic Biliverdins (e.g., with modified propionate (B1217596) side chains) | Variable | Generally low to negligible | The presence of two propionate residues is crucial for substrate activity.[4] Useful for studying the structural requirements of the BVR active site.[4] |
Experimental Protocol: Spectrophotometric BVR Activity Assay
This protocol details a standard method for measuring BVR activity by monitoring the increase in absorbance due to bilirubin formation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
NADPH solution (freshly prepared, e.g., 10 mM in assay buffer)
-
Enzyme source (e.g., cell lysate, purified BVR)
-
BVR Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.7)
-
96-well microplate or spectrophotometer cuvettes
-
Temperature-controlled plate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing BVR Assay Buffer, this compound (final concentration, e.g., 10 µM), and NADPH (final concentration, e.g., 100 µM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Immediately begin monitoring the increase in absorbance at approximately 450 nm (the peak absorbance for bilirubin) every minute for 10-20 minutes.[5]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
The BVR activity can be calculated using the molar extinction coefficient of bilirubin.
// Node text contrast reagents [fontcolor="#202124"]; enzyme [fontcolor="#202124"]; pre_incubate [fontcolor="#202124"]; start_reaction [fontcolor="#202124"]; monitor [fontcolor="#202124"]; calculate_rate [fontcolor="#202124"]; determine_activity [fontcolor="#202124"]; } caption: "Workflow for a spectrophotometric BVR activity assay."
Antioxidant Capacity Assays
Biliverdin and its metabolite bilirubin are potent antioxidants. Evaluating the ability of this compound to mitigate oxidative stress is a common application in cell-based assays.
Comparison of Antioxidant Compounds
The antioxidant activity of biliverdin is often compared to its more potent derivative, bilirubin, as well as other standard antioxidant compounds.
| Compound | Mechanism of Action | Relative Potency | Key Considerations |
| This compound | Direct ROS scavenging; precursor to bilirubin. | Moderate | Its antioxidant effect is significantly amplified in the presence of BVR due to the bilirubin-biliverdin redox cycle.[6] |
| Bilirubin | Potent scavenger of peroxyl radicals and other ROS. | High | Considered one of the most potent endogenous antioxidants.[1] Its lipophilicity allows it to protect against lipid peroxidation in membranes. |
| N-Acetylcysteine (NAC) | Precursor to glutathione; direct ROS scavenger. | Moderate to High | A widely used antioxidant in research and clinical settings. |
| Phycocyanobilin (PCB) | Direct radical scavenger; activates the Nrf2 antioxidant response pathway. | High | A natural phycobilin (B1239373) from spirulina with potent antioxidant and anti-inflammatory properties.[7] |
| Trolox | Water-soluble analog of vitamin E. | High | Commonly used as a standard in antioxidant capacity assays (e.g., ABTS). |
Experimental Protocol: Intracellular ROS Scavenging Assay
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels using the fluorescent probe DCFH-DA.
Materials:
-
Cells of interest (e.g., endothelial cells, neurons)
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 25 mM in DMSO)
-
ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound (e.g., 10-50 µM) for 1-2 hours.
-
Induce oxidative stress by adding the ROS-inducing agent (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
Wash the cells with warm HBSS and then incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
A decrease in fluorescence intensity in biliverdin-treated cells compared to the control indicates ROS scavenging activity.
Anti-Inflammatory Assays
Biliverdin has demonstrated significant anti-inflammatory properties, making it a molecule of interest in immunology and drug discovery. Its effects are often mediated through the modulation of key inflammatory signaling pathways.
Comparison of Anti-Inflammatory Agents
The anti-inflammatory effects of biliverdin can be benchmarked against standard anti-inflammatory drugs.
| Compound | Mechanism of Action | Key Anti-Inflammatory Effects |
| This compound | Upregulates the anti-inflammatory cytokine IL-10; inhibits the activation of the pro-inflammatory transcription factor NF-κB.[8] | Modulates cytokine production and interferes with complement activation. |
| Dexamethasone | A synthetic glucocorticoid that broadly suppresses inflammation. | Inhibits the expression of numerous pro-inflammatory genes and the production of inflammatory mediators. |
| Mesobiliverdin IXα | Similar to biliverdin, it exerts anti-inflammatory effects through the BVR-A pathway.[3] | Can be used as a high-purity alternative to biliverdin.[3] |
Experimental Protocol: NF-κB Activation Assay (Immunofluorescence)
This assay measures the ability of this compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well plate with sterile coverslips
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Fixation and permeabilization buffers
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed macrophages on coverslips in the 24-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-NF-κB antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of NF-κB. A reduction in nuclear fluorescence in treated cells indicates inhibition of NF-κB activation.
Conclusion
This compound is a versatile and specific substrate for a range of biological assays, particularly for measuring BVR activity and investigating its antioxidant and anti-inflammatory properties. While it is a potent bioactive molecule in its own right, its effects are often magnified through its conversion to bilirubin. For researchers designing experiments, the choice of assay and comparative compounds should be guided by the specific biological question. When studying BVR activity, considering different biliverdin isomers or analogs like mesobiliverdin can provide deeper insights into enzyme specificity. In antioxidant and anti-inflammatory studies, comparing this compound to well-established standards such as NAC, Trolox, or dexamethasone, in addition to its metabolite bilirubin, will yield a more comprehensive understanding of its relative efficacy and mechanism of action. The detailed protocols and comparative data presented in this guide offer a solid foundation for the rigorous evaluation of this compound in biological research.
References
- 1. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specificity of biliverdin reductase. The reduction of biliverdin XIII isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biliverdin reductase: substrate specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Biliverdin Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biliverdin (B22007) dihydrochloride (B599025) and its primary metabolic product, bilirubin (B190676), focusing on their performance as antioxidant and anti-inflammatory agents. The information is collated from publicly available research to aid in the independent verification of published findings.
Biliverdin dihydrochloride, a water-soluble form of the green bile pigment biliverdin, is a key intermediate in the catabolism of heme.[1] It is produced from the breakdown of heme by the enzyme heme oxygenase and is subsequently converted to the potent antioxidant bilirubin by biliverdin reductase (BVR).[1][2] While historically considered a metabolic waste product, recent research has highlighted the significant biological activities of biliverdin itself, including antioxidant, anti-inflammatory, and immunosuppressive effects.[1][3]
Comparative Analysis of Biological Activities
The primary alternative and metabolic successor to biliverdin is bilirubin. While both molecules exhibit protective cellular effects, their potency can differ. The biliverdin-bilirubin redox cycle is a key aspect of their combined biological function, where biliverdin is reduced to bilirubin, a powerful antioxidant that can be oxidized back to biliverdin while neutralizing reactive oxygen species (ROS), thus amplifying their protective effects.[4]
Antioxidant Effects
Studies consistently demonstrate that bilirubin is a more potent antioxidant than biliverdin.[4][5] This is attributed to its chemical structure, which more readily allows it to donate a hydrogen atom to neutralize free radicals.[4]
| Antioxidant Assay | This compound/Ester | Bilirubin/Ester | Key Findings |
| Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ (BVDE) | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ (BRDE) | Bilirubin dimethyl ester (BRDE) has a rate constant for hydrogen-atom transfer to peroxyl radicals that is more than double that of biliverdin dimethyl ester (BVDE).[5] |
| n = 2.7 (BVDE) | n = 2.0 (BRDE) | BVDE can trap a slightly higher number of peroxyl radicals per molecule than BRDE.[5] | |
| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein tyrosine nitration.[5] |
| Superoxide (B77818) Scavenging | Less Efficient | More Efficient | Bilirubin demonstrates a greater ability to scavenge superoxide radicals. In some systems, biliverdin can even promote superoxide production.[5] |
| Mitochondrial ROS Scavenging | Less Efficient | 3-fold more efficient | In isolated heart mitochondria, bilirubin is more effective at reducing the formation of reactive oxygen and nitrogen species.[5] |
Anti-inflammatory Effects
Both biliverdin and bilirubin exhibit significant anti-inflammatory properties. They can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, and modulate the production of pro- and anti-inflammatory cytokines.[4][6]
| Compound | Anti-inflammatory Activity | Key Findings |
| Biliverdin | Inhibits NF-κB activation and downregulates pro-inflammatory cytokines (e.g., TLR-4). | Can be an effective anti-inflammatory agent.[4] |
| Bilirubin | Also inhibits NF-κB and has been shown to reduce the expression of adhesion molecules. | Generally considered a potent anti-inflammatory molecule.[4] |
An alternative to biliverdin, mesobiliverdin IXα, derived from microalgae, is also being explored for its anti-inflammatory and antioxidant capabilities, potentially offering a more scalable and high-purity production path.[7]
Signaling Pathways
The biological effects of biliverdin are mediated through complex signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Heme Catabolism and Antioxidant Cycle
The breakdown of heme produces biliverdin, which is then converted to bilirubin. This process is central to the antioxidant capabilities of these molecules.
Heme degradation and the biliverdin-bilirubin antioxidant cycle.
Anti-inflammatory Signaling
Biliverdin exerts its anti-inflammatory effects by modulating key signaling pathways, such as the PI3K/Akt pathway and inhibiting TLR4 signaling.[1][6]
References
Safety Operating Guide
Proper Disposal of Biliverdin Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of biliverdin (B22007) dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) do not classify biliverdin dihydrochloride as a hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is prudent to handle this compound with appropriate care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin contact[3][4].
-
Eye Protection: Use safety glasses or goggles to protect against dust particles[3][4].
-
Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, use a NIOSH-approved respirator.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area[1][5].
-
Ensure adequate ventilation to disperse any airborne dust[1][5].
-
Wear the full complement of prescribed PPE, including respiratory protection[3][5].
-
Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[4].
Quantitative Hazard Data Summary
The following table summarizes the hazard ratings for this compound from different suppliers, providing a quick reference for safety assessment.
| Hazard Classification | NFPA Ratings (Scale 0-4) | HMIS-Ratings (Scale 0-4) | GHS Classification |
| Health | 0 | 0 | May cause skin, eye, and respiratory irritation[2][3] |
| Fire | 0 | 0 | Not flammable |
| Reactivity | 0 | 0 | Stable under normal conditions |
NFPA: National Fire Protection Association HMIS: Hazardous Materials Identification System GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Disposal Method:
-
The preferred method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[5].
-
Do not discharge this compound into the sewer system or allow it to contaminate soil or water[1][5]. While some sources suggest that very small quantities may be disposed of with household waste, this is generally not advisable in a professional laboratory setting and official regulations must be followed.
-
-
Contaminated Packaging:
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Biliverdin dihydrochloride
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety, operational, and disposal information for Biliverdin dihydrochloride (B599025), ensuring a secure laboratory environment.
Hazard Identification:
Biliverdin dihydrochloride is associated with the following hazard classifications:
Note: While some suppliers may provide a non-hazardous classification, it is best practice to handle the compound with the precautions outlined below due to conflicting information.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing. A laboratory coat is the minimum requirement. | Wear suitable protective clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. Handling should occur in a well-ventilated area, preferably a fume hood. | NIOSH (US) or EN 149 (EU) approved respirators.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1]
-
Protect the compound from direct light.[1]
-
Store at -20°C for long-term stability.[4]
2. Handling and Solution Preparation:
-
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4]
-
To prepare an aqueous solution, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
-
When preparing solutions, purge the solvent with an inert gas (e.g., argon or nitrogen) to minimize oxidation, which can be identified by a color change from green to brown.[5]
Spill Management
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
Caption: A logical workflow for handling a chemical spill of this compound.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or waterways.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to prevent reuse and dispose of it as solid waste.[1]
Adherence to these guidelines will help ensure a safe laboratory environment for all personnel working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) from your supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
